2-Bromo-4-fluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXVIJARQLCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196417 | |
| Record name | 2-Bromo-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-08-4 | |
| Record name | 2-Bromo-4-fluoro-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-fluoroanisole (CAS: 452-08-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoroanisole, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development, offering detailed data on its properties, synthesis, and safety protocols.
Chemical Identity and Properties
This compound, with the CAS number 452-08-4, is an aromatic organic compound.[1][2] It is characterized by a methoxy (B1213986) group, a bromine atom, and a fluorine atom attached to a benzene (B151609) ring.[1] This unique substitution pattern makes it a valuable reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 452-08-4[2] |
| Molecular Formula | C₇H₆BrFO[2] |
| Molecular Weight | 205.02 g/mol [2] |
| IUPAC Name | 2-bromo-4-fluoro-1-methoxybenzene[4] |
| Synonyms | 1-Bromo-3-fluoro-6-methoxybenzene, 4-Fluoro-2-bromoanisole[3][5] |
| InChI | InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3[1] |
| InChIKey | JIQXVIJARQLCOY-UHFFFAOYSA-N[1] |
| SMILES | COc1ccc(F)cc1Br |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1][3] |
| Boiling Point | 88-89 °C at 1 mmHg[6][7] |
| Density | 1.581 g/mL at 25 °C[7] |
| Refractive Index | 1.545 at 20 °C[7] |
| Flash Point | 98 °C (208 °F)[6] |
| Solubility | Soluble in organic solvents[5] |
Synthesis Protocols
This compound can be synthesized through several routes. Two common methods are detailed below.
Method 1: Bromination of 4-fluoroanisole
This method involves the direct bromination of 4-fluoroanisole.
Experimental Protocol:
-
Dissolve 306 g of 2-fluoroanisole (B128887) in 750 ml of chloroform.
-
With stirring at room temperature, add 389 g of bromine dropwise to the solution.
-
After the addition is complete, heat the mixture under reflux for nine hours.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with 500 ml of a 5% aqueous sodium hydroxide (B78521) solution.
-
Separate the organic layer and wash it three times with 500 ml portions of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent.
-
Purify the residue by distillation, collecting the main fraction at 98°-100° C. under 14 mmHg pressure.[8]
This procedure yields approximately 454 g (91%) of 2-fluoro-4-bromoanisole.[8]
Caption: Synthesis of this compound via bromination.
Method 2: Methylation of 2-Bromo-4-fluorophenol (B1268413)
This protocol involves the methylation of 2-bromo-4-fluorophenol using iodomethane (B122720).
Experimental Protocol:
-
To a stirred solution of 19.11 g (0.10 mol) of 2-bromo-4-fluorophenol in 150 mL of acetone, add 13.80 g (0.10 mol) of potassium carbonate and 12.61 g (0.10 mol) of iodomethane at room temperature.
-
Reflux the mixture for 6 hours.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into 150 mL of water and extract with dichloromethane (B109758) (2 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product as a light yellow oil.[3]
This method results in a 94% yield of this compound.[3]
Caption: Synthesis of this compound via methylation.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectra are available from various suppliers, such as Sigma-Aldrich.[4][9] |
| ¹³C NMR | Spectral data is available for analysis.[10] |
| Mass Spec (GC-MS) | Key fragments observed at m/z 206, 204, 189, 131.[4] |
| IR Spectroscopy | FTIR and ATR-IR spectra have been recorded.[4][11] |
| Raman Spectroscopy | FT-Raman spectra are available.[4] |
Applications in Research and Development
This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1][3] Its structure allows for the introduction of the bromo, fluoro, and methoxy functionalities into larger, more complex molecules. This is particularly valuable in medicinal chemistry for the development of new therapeutic agents.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 4: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation[4] |
| Eye Irritation | H319 | Causes serious eye irritation[4] |
| Respiratory Irritation | H335 | May cause respiratory irritation[4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling in areas with inadequate ventilation.
Storage:
Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
References
- 1. CAS 452-08-4: 2-Bromo-4-fluoro-1-methoxybenzene [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-溴-4-氟苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound(452-08-4) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(452-08-4) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
synthesis of 2-Bromo-4-fluoroanisole from 2-bromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-4-fluoroanisole from 2-bromo-4-fluorophenol (B1268413), a crucial transformation for generating key intermediates in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the synthetic route, a detailed experimental protocol, and quantitative data to support researchers in their laboratory work.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the anisole (B1667542) core, allows for diverse downstream chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.[1] The synthesis from 2-bromo-4-fluorophenol is a straightforward and efficient method for its preparation.
The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent in an SN2 reaction.[2][3]
Reaction Pathway
The synthesis of this compound from 2-bromo-4-fluorophenol proceeds via a nucleophilic substitution reaction, as illustrated in the following diagram.
References
An In-depth Technical Guide to 2-Bromo-4-fluoroanisole: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroanisole is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methoxy (B1213986) moieties on a benzene (B151609) ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of orthogonal functionalities—a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating pharmacokinetic properties—positions this reagent as a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its application in a key synthetic transformation.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. The molecule consists of a methoxy group (-OCH₃), a bromine atom, and a fluorine atom substituted on a benzene ring at positions 1, 2, and 4, respectively.
Molecular Identity:
-
IUPAC Name: 2-bromo-4-fluoro-1-methoxybenzene
-
Molecular Formula: C₇H₆BrFO
-
CAS Number: 452-08-4
Quantitative Physicochemical Data
The following table outlines the key quantitative properties of this compound, providing essential data for experimental design and process scale-up.
| Property | Value | Reference(s) |
| Molecular Weight | 205.02 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [3][4] |
| Density | 1.581 g/mL at 25 °C | [2][5] |
| Boiling Point | 88-89 °C at 1 mmHg | [2][5] |
| Refractive Index | 1.545 (n20/D) | [2][5] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [5] |
Core Synthetic Applications
This compound is predominantly utilized as an intermediate in reactions that aim to construct more complex molecular architectures.[3][6] Its reactivity is dominated by the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Among these, the Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[8] this compound serves as an ideal aryl halide partner in such transformations, allowing for the introduction of the 5-fluoro-2-methoxyphenyl moiety into a target molecule.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle. Understanding this pathway is crucial for reaction optimization and troubleshooting.
Experimental Protocols
This section provides a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The following procedure is a generalized guideline based on established methods for similar aryl bromides and may require optimization for specific substrates.[1][8]
Reaction: Synthesis of 5-fluoro-2-methoxy-4'-methylbiphenyl
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (buchwald ligand) (0.04 eq, 4 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed Toluene (B28343)
-
Degassed deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Experimental Workflow Diagram
The logical flow of the experimental procedure, from setup to purification, is visualized below.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 205 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe. Bubble the inert gas through the solution for 15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst, palladium(II) acetate (0.02 mmol, 4.5 mg), and the ligand, SPhos (0.04 mmol, 16.4 mg).
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously overnight (typically 12-18 hours).
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined molecular structure and predictable reactivity in key transformations, such as the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the effective application of this compound in the synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scribd.com [scribd.com]
- 6. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-4-fluoroanisole for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroanisole is a halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring bromine, fluorine, and methoxy (B1213986) functional groups, imparts specific reactivity that is highly valued in the fields of medicinal chemistry, agrochemical development, and material science. This document provides a comprehensive overview of its chemical identity, physical properties, a representative synthetic protocol, and its pivotal role as a synthetic intermediate.
Chemical Identity: IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-bromo-4-fluoro-1-methoxybenzene .[1][2] It is also commonly known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:
-
This compound[1]
-
4-Fluoro-2-bromoanisole
-
1-Bromo-3-fluoro-6-methoxybenzene
-
2-Bromo-4-fluoro-1-methoxy-benzene[2]
-
1-Bromo-5-fluoro-2-methoxybenzene
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol |
| CAS Number | 452-08-4 |
| Appearance | Colorless to light yellow liquid |
| Density | 1.581 g/mL at 25 °C |
| Boiling Point | 88 - 89 °C at 1 mmHg |
| Refractive Index | 1.545 (n20/D) |
| Flash Point | 98 °C (208 °F) |
Representative Synthesis Protocol
The following is a representative experimental procedure for the synthesis of this compound via the methylation of 2-bromo-4-fluorophenol (B1268413). This method is a standard Williamson ether synthesis.
Reaction:
2-bromo-4-fluorophenol + CH₃I → 2-bromo-4-fluoro-1-methoxybenzene
Materials:
-
2-bromo-4-fluorophenol (starting material)
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [1]
-
To a stirred solution of 2-bromo-4-fluorophenol (0.10 mol) in acetone (150 mL), add potassium carbonate (0.10 mol) and methyl iodide (0.10 mol) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Pour the residue into water (150 mL) and extract with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by distillation.
Role in Chemical Synthesis: A Versatile Intermediate
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the ability to selectively functionalize the aromatic ring through reactions targeting the bromine and fluorine atoms, as well as the methoxy group.
Below is a diagram illustrating the logical relationship of this compound as a building block in synthetic chemistry.
Caption: Role of this compound in Synthetic Chemistry.
References
Technical Guide: Physical Properties of 1-Bromo-3-fluoro-6-methoxybenzene
To the User: Following a comprehensive search for the physical properties and related experimental data for "1-bromo-3-fluoro-6-methoxybenzene," it has been determined that this specific chemical compound is not readily found in the referenced chemical literature under this name. The search results consistently point to different isomers, such as 1-bromo-2-fluoro-4-methoxybenzene, or related but structurally distinct molecules.
It is possible that "1-bromo-3-fluoro-6-methoxybenzene" is a non-standard nomenclature, a novel compound with limited public data, or a typographical error. Standard IUPAC naming conventions might result in a different name for the intended structure. For example, depending on the priority of the functional groups, the numbering of the benzene (B151609) ring could be different.
Recommendation: We advise researchers, scientists, and drug development professionals to verify the chemical name and structure, perhaps by checking the Chemical Abstracts Service (CAS) number or by using a chemical drawing tool to generate the standard IUPAC name.
Without accurate and verifiable data for the requested compound, it is not possible to provide the in-depth technical guide, including data tables, experimental protocols, and visualizations as originally requested. Proceeding with data from related but different compounds would be scientifically inaccurate and misleading.
For informational purposes, we have compiled a list of the compounds that were identified during the search, which have similar but distinct structures:
-
1-Bromo-2-fluoro-4-methoxybenzene
-
1-Bromo-3-fluorobenzene
-
1-Bromo-3-chloro-5-methoxybenzene
-
4-Bromoanisole (1-Bromo-4-methoxybenzene)
-
3-Bromofluorobenzene
Should a corrected chemical name or CAS number be provided, a new search can be initiated to develop the requested technical guide.
Solubility Profile of 2-Bromo-4-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroanisole is a halogenated aromatic ether with significance as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative assessment of its solubility in common organic solvents and a detailed, generalized experimental protocol for its quantitative determination.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its molecular structure. The presence of the aromatic ring and the bromine atom contributes to its nonpolar character, while the ether linkage and the fluorine atom introduce some polarity. This dual nature suggests that this compound will exhibit good solubility in a range of organic solvents.
A structurally similar compound, 2-bromoanisole, is reported to be moderately soluble in organic solvents such as ethanol (B145695) and ether, with limited solubility in water[1]. It is therefore anticipated that this compound will demonstrate a comparable solubility profile.
Expected Solubility:
-
High Solubility: In non-polar to moderately polar aprotic solvents such as toluene, diethyl ether, tetrahydrofuran (B95107) (THF), ethyl acetate, acetone, and dichloromethane.
-
Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the ether oxygen may be sterically hindered by the adjacent bromine atom.
-
Low to Negligible Solubility: In highly polar solvents like water.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Toluene | 25 | Data Not Available | Data Not Available |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available |
| e.g., Acetone | 25 | Data Not Available | Data Not Available |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available |
| e.g., Water | 25 | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is limited in public literature, a qualitative assessment based on its chemical structure suggests good solubility in a range of common organic solvents. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound, which is essential for its effective application in synthesis and formulation. The systematic approach outlined in this guide will enable the generation of reliable and reproducible solubility data, facilitating the advancement of research and development projects involving this compound.
References
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-fluoroanisole, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for handling and storage considerations.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | --INVALID-LINK-- |
| Molecular Weight | 205.02 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 89 °C at 1 mmHg | --INVALID-LINK-- |
| Density | 1.581 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 98 °C (closed cup) | --INVALID-LINK-- |
| Refractive Index | n20/D 1.545 | --INVALID-LINK-- |
Stability Profile
This compound is generally considered to be stable under normal laboratory conditions.[1] However, its stability can be influenced by several factors, including temperature, light, and the presence of incompatible materials.
Thermal Stability
Hydrolytic Stability
No specific studies on the hydrolytic stability of this compound were found. However, aryl halides are generally resistant to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, hydrolysis may be forced, potentially leading to the formation of 2-bromo-4-fluorophenol.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of halogenated aromatic compounds.[3] The primary photodegradation pathway for such compounds often involves the cleavage of the carbon-halogen bond.[3] For this compound, this could result in debromination to form 4-fluoroanisole (B119533) or, to a lesser extent, defluorination. It is crucial to protect the compound from light to prevent photochemical degradation.
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4] Some suppliers recommend refrigeration at 0-8 °C.[5] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly closed container.[4] An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage. | To prevent contact with moisture and atmospheric oxygen, which could potentially participate in degradation pathways. |
| Light | Store in a light-resistant container, away from direct sunlight.[2] | To prevent photodegradation. |
| Container Material | Use chemically resistant containers, such as amber glass bottles with PTFE-lined caps. | To avoid leaching of impurities from the container and ensure a tight seal. |
Incompatible Materials
This compound should be stored separately from strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Experimental Protocols for Stability Assessment (Templates)
While specific experimental data for this compound is limited, the following protocols, adapted from general guidelines for forced degradation studies, can be used to assess its stability.[6][7][8]
Thermal Stability (Forced Degradation)
Objective: To evaluate the stability of this compound at elevated temperatures.
Methodology:
-
Accurately weigh approximately 50 mg of this compound into a suitable vial.
-
Place the vial in a temperature-controlled oven at a series of elevated temperatures (e.g., 60 °C, 80 °C, and 105 °C).
-
At specified time points (e.g., 24, 48, 72 hours, and 1 week), remove a sample from each temperature condition.
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.
-
Analyze the sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the purity and identify any degradation products.
Hydrolytic Stability (Forced Degradation)
Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 24, 48, 72 hours), take an aliquot from each solution.
-
Neutralize the acidic and basic samples as appropriate.
-
Analyze the samples by a stability-indicating HPLC method.
Photostability
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology (based on ICH Q1B guidelines):
-
Expose a sample of this compound (as a solid or in solution in a photochemically inert solvent) to a light source that provides both cool white fluorescent and near-UV light.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Both the exposed and control samples should be maintained at the same temperature.
-
After the exposure period, analyze both samples by a stability-indicating HPLC method to quantify any degradation.
References
- 1. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. ijrpp.com [ijrpp.com]
- 8. biopharminternational.com [biopharminternational.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-fluoroanisole
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This in-depth guide provides a detailed overview of the safety data and handling precautions for 2-Bromo-4-fluoroanisole (CAS No: 452-08-4), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's physical properties is the first step in ensuring its safe handling. The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | PubChem[2] |
| Molecular Weight | 205.02 g/mol | PubChem[2] |
| Appearance | Clear slightly yellow to light brown liquid | ECHEMI[3], Chem-Impex[1] |
| Density | 1.581 g/mL at 25 °C | Sigma-Aldrich[4] |
| Boiling Point | 89 °C at 1 mmHg | Sigma-Aldrich[4] |
| Flash Point | 98 °C (208.4 °F) - closed cup | Sigma-Aldrich[4] |
| Refractive Index | n20/D 1.545 | Sigma-Aldrich[4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[5] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for user safety.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation, Category 2 | Irritant | Warning | H315: Causes skin irritation[2][3][6] |
| Serious Eye Irritation, Category 2 | Irritant | Warning | H319: Causes serious eye irritation[2][3][6] |
| Specific target organ toxicity — single exposure, Category 3 | Irritant | Warning | H335: May cause respiratory irritation[2][3][6] |
Section 3: Safe Handling and Storage Protocols
Based on the hazard assessment, specific handling and storage procedures must be implemented to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Fisher Scientific[5], Sigma-Aldrich[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Lab coat. | Fisher Scientific[5], Sigma-Aldrich[4] |
| Respiratory Protection | Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | ECHEMI[3], Fisher Scientific[5] |
Engineering Controls
Engineering controls are the most effective way to reduce exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][7] A chemical fume hood is strongly recommended.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Storage Recommendations
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
| Storage Condition | Recommendation | Source |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0 - 8 °C.[1] | ECHEMI[3], Chem-Impex[1] |
| Container | Keep container tightly closed. | ECHEMI[3][7] |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific[8] |
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and emergency measures should be taken immediately.
| Exposure Route | First-Aid Measures | Source |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3][5] | ECHEMI[3], Fisher Scientific[5] |
| Skin Contact | Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[3][7] If skin irritation occurs, get medical advice/attention.[7] | Fisher Scientific[5], ECHEMI[3][7] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] If eye irritation persists, get medical advice/attention.[5] | ECHEMI[3][7], Fisher Scientific[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. | Fisher Scientific[8] |
Section 5: Experimental Protocols and Methodologies
The safety data presented in this guide are based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) for determining skin and eye irritation. Detailed methodologies for these toxicological studies are not publicly available within the provided Safety Data Sheets.
The following section outlines a general experimental workflow for the safe handling of this compound in a laboratory setting.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Section 6: Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][7] Do not allow to enter drains or waterways.
Section 7: Concluding Remarks
This compound is a valuable chemical intermediate, and its safe handling is achievable through a combination of knowledge, proper equipment, and adherence to established safety protocols. This guide provides a comprehensive overview of the necessary precautions for researchers and professionals working with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound 96 452-08-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Commercial Sourcing and Technical Guide for 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers, synthesis protocols, and analytical methodologies for 2-Bromo-4-fluoroanisole (CAS No. 452-08-4). This key intermediate is valuable in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for versatile chemical modifications.
Commercial Suppliers
A variety of chemical suppliers offer this compound, with purities ranging from 96% to over 99%. Pricing and availability can vary significantly between vendors and based on the quantity required. Below is a comparative summary of major suppliers.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 96% | 100 g | $141.00[1][2] |
| Thermo Scientific Chemicals (Alfa Aesar) | ≥97.5% (GC) | 10 g, 50 g | $29.65 (10 g)[3] |
| Chem-Impex | ≥99% (GC) | 5 g, 25 g, 100 g, 250 g, 1 kg | $18.53 (5 g), $32.95 (25 g), $108.96 (100 g)[4] |
| TCI America | ≥98.0% (GC) | 25 g | Not readily available |
| Hyma Synthesis Pvt. Ltd. | ≥96.0% (GC) | 25 g | Not readily available[5] |
Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Electrophilic Bromination of 2-Fluoroanisole (B128887)
This method involves the direct bromination of 2-fluoroanisole.
Materials:
-
2-fluoroanisole
-
Bromine
-
5% aqueous solution of sodium hydroxide (B78521)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add 389 g of bromine dropwise to the solution at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for nine hours. The reaction can be monitored by Gas Chromatography (GC) to track the consumption of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the mixture with 500 ml of a 5% aqueous solution of sodium hydroxide to neutralize any remaining bromine and hydrobromic acid.
-
Separate the organic layer and wash it three times with 500 ml portions of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the chloroform by rotary evaporation.
-
Purify the crude product by vacuum distillation, collecting the fraction at 98°-100° C at 14 mmHg to yield 2-fluoro-4-bromoanisole.[3] The expected yield is approximately 91%.[3]
Method 2: Methylation of 2-Bromo-4-fluorophenol (B1268413)
This method involves the methylation of 2-bromo-4-fluorophenol.
Materials:
-
2-bromo-4-fluorophenol (starting material '7aa' in the cited literature)[6]
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 19.11 g (0.10 mol) of 2-bromo-4-fluorophenol in 150 mL of acetone.[6]
-
Add 13.80 g (0.10 mol) of potassium carbonate and 12.61 g (0.10 mol) of methyl iodide to the stirred solution at room temperature.[6]
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, evaporate the acetone under reduced pressure.
-
Pour the residue into 150 mL of water and extract the product with two 100 mL portions of dichloromethane.[6]
-
Combine the organic layers and wash them with two 100 mL portions of water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Evaporate the solvent to obtain the crude this compound as a light yellow oil.[6] The reported yield for this procedure is 94%.[6]
-
Further purification can be achieved by vacuum distillation if required.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for determining the purity of this compound and identifying any potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 7000B Triple Quadrupole GC/MS).[7]
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetone or dichloromethane.
-
For calibration, prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 25 ng/L.[8]
GC-MS Parameters (starting point, may require optimization):
-
Column: TG-5MS (15 m x 0.25 mm i.d. x 0.25 µm film) or equivalent.[9]
-
Injector Temperature: 220 °C (splitless injection).[9]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound.
Data Analysis:
-
The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
-
Impurities can be identified by comparing their mass spectra with a library of known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is essential for confirming the chemical structure of this compound and can also be used for quantitative analysis (qNMR).
Sample Preparation for ¹H NMR:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring there are no air bubbles or solid particles. The sample height in the tube should be around 4-5 cm.
-
For quantitative NMR (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals must be added.
NMR Acquisition Parameters (typical for a 400 MHz spectrometer):
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Number of Scans: 16-32 (for qualitative analysis)
-
Relaxation Delay (d1): 1-2 seconds (for qualitative analysis); for quantitative analysis, a longer delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.
-
Pulse Width: Calibrated 90° pulse.
Data Analysis:
-
The ¹H NMR spectrum should be consistent with the structure of this compound.
-
For purity determination by qNMR, the integral of a known proton signal from this compound is compared to the integral of a known proton signal from the internal standard of known concentration.
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development.
Caption: A flowchart of the procurement and quality control process for chemical reagents.
References
- 1. organomation.com [organomation.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for 2-Bromo-4-fluoroanisole in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-4-fluoroanisole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds, particularly those containing the synthetically useful 4-fluoro-2-methoxyphenyl moiety.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] The use of this compound as the aryl halide partner allows for the synthesis of a diverse range of substituted biaryls, which are valuable intermediates in the development of pharmaceuticals and functional materials.
Data Presentation: Reaction Parameters for Suzuki Couplings of Substituted Bromoarenes
Table 1: Suzuki-Miyaura Coupling of Various Bromoarenes with Phenylboronic Acid
| Entry | Bromoarene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 2-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 4 | 92 |
| 4 | 2-Bromo-6-methyl-4-nitroanisole | Pd(dppf)Cl₂·CH₂Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | - | High |
| 5 | 4-Bromoanisole | Pd Nanoparticles | - | K₂CO₃ | EtOH/H₂O | 80 | 1 | 98 |
Table 2: Influence of Boronic Acid Structure on Suzuki Coupling Yields with Bromoarenes
| Entry | Bromoarene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 95 |
| 2 | 4-Bromotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~80 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~60 |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki cross-coupling of this compound with arylboronic acids and are based on established methods for similar substrates. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging substrates.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1.25 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Add the degassed solvent (e.g., 3 mL of 1,4-dioxane).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis using 2-Bromo-4-fluoroanisole. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] Its unique substitution pattern allows for the strategic introduction of various functional groups through palladium-catalyzed cross-coupling reactions.
Introduction to Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties, providing access to a diverse range of substituted aromatic compounds. The protocols detailed below are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2] This reaction is widely used for the synthesis of biaryl compounds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O (10:1) | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 88-96 (estimated) |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 18 | 75-85 (estimated) |
Note: The yields presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in degassed toluene.
-
Add the degassed toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Add degassed water to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[3][4] This reaction is a powerful tool for the synthesis of arylamines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (1.5) | Toluene | 100 | 10 | 85 (for an analogous substrate)[1] |
| 2 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 70-80 (estimated) |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 65-75 (estimated) |
Note: The yields presented are based on analogous reactions and may vary depending on the specific reaction conditions and substrate.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
X-Phos (0.04 equiv)
-
Potassium tert-butoxide (KOt-Bu, 1.5 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate, X-Phos, and potassium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound to the tube.
-
Remove the tube from the glovebox and add the anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a valuable method for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | 97 (for an analogous substrate) |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 75-85 (estimated) |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1.4) | - | K₂CO₃ (2.0) | DMF | 100 | 20 | 97 (for an analogous substrate)[6] |
Note: The yields presented are based on analogous reactions and may vary depending on the specific reaction conditions and substrate.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (B128534) (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous and degassed DMF via syringe.
-
Add triethylamine and the alkene to the reaction mixture.
-
Place the tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[7] This reaction is a reliable method for the synthesis of substituted alkynes.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 16 | 80-90 (estimated) |
| 2 | Ethynylbenzene | Pd(OAc)₂ (2) | CuI (5) | Diisopropylamine (2.0) | Toluene | 80 | 12 | 85-95 (estimated) |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2.0) | DMF | 70 | 18 | 75-85 (estimated) |
Note: The yields presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and substrate.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the mixture at 65 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 4. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 2-Bromo-4-fluoroanisole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-fluoroanisole as a versatile building block in medicinal chemistry. The unique substitution pattern of this compound, featuring bromine, fluorine, and a methoxy (B1213986) group on a benzene (B151609) ring, offers a valuable scaffold for the synthesis of complex bioactive molecules, particularly in the development of targeted therapies.
Introduction: A Key Building Block for Targeted Therapies
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its distinct chemical handles allow for sequential and regioselective modifications, making it an attractive starting material for the construction of complex molecular architectures. The presence of a bromine atom facilitates cross-coupling reactions for carbon-carbon and carbon-nitrogen bond formation, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. The methoxy group can also be a site for further functionalization or can influence the electronic properties of the molecule.
A prime example of its application is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Application in the Synthesis of MEK Inhibitors: The Case of Trametinib
A significant application of the 2-bromo-4-fluorophenyl scaffold, derivable from this compound, is in the synthesis of Trametinib (GSK1120212), a potent and selective inhibitor of MEK1 and MEK2.[1] Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[2]
Synthetic Rationale
The core of the Trametinib molecule contains a 2-fluoro-4-iodophenylamino moiety. While the direct precursor used in many reported syntheses is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, this key intermediate can be synthesized from this compound through a series of well-established organic transformations. This makes this compound a valuable starting material for the synthesis of Trametinib and its analogs.
Biological Activity of Trametinib
Trametinib exhibits potent inhibitory activity against MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Table 1: In Vitro Inhibitory Activity of Trametinib [1][3]
| Target | IC50 (nM) |
| MEK1 | 0.92 |
| MEK2 | 1.8 |
Table 2: Anti-proliferative Activity of Trametinib in Cancer Cell Lines [1]
| Cell Line | Cancer Type | BRAF/KRAS Mutation Status | IC50 (nM) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 |
| A375 | Melanoma | BRAF V600E | 7 |
Experimental Protocols
Proposed Synthesis of a Key Trametinib Intermediate from this compound
This protocol outlines a plausible multi-step synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a key intermediate in the synthesis of Trametinib, starting from this compound.
Step 1: Nitration of this compound
-
Reaction: Electrophilic aromatic substitution to introduce a nitro group.
-
Reagents: this compound, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Cool a mixture of this compound in concentrated sulfuric acid to 0 °C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene.
-
Step 2: Reduction of the Nitro Group
-
Reaction: Reduction of the nitro group to an amine.
-
Reagents: 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene, iron powder, ammonium (B1175870) chloride, ethanol (B145695), water.
-
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and add a solution of 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene in ethanol dropwise.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite and concentrate the filtrate.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-fluoro-5-methoxyaniline (B2490195).
-
Step 3: Iodination of 4-bromo-2-fluoro-5-methoxyaniline
-
Reaction: Sandmeyer-type reaction to replace the bromo group with an iodo group.
-
Reagents: 4-bromo-2-fluoro-5-methoxyaniline, sodium nitrite (B80452), hydrochloric acid, potassium iodide.
-
Procedure:
-
Dissolve 4-bromo-2-fluoro-5-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water and add the cold diazonium salt solution portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with diethyl ether, wash with sodium thiosulfate (B1220275) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give 2-fluoro-4-iodo-5-methoxyaniline.
-
Step 4: Demethylation
-
Reaction: Cleavage of the methyl ether to a phenol.
-
Reagents: 2-fluoro-4-iodo-5-methoxyaniline, boron tribromide (BBr3) or hydrobromic acid (HBr).
-
Procedure:
-
Dissolve 2-fluoro-4-iodo-5-methoxyaniline in dichloromethane (B109758) and cool to -78 °C.
-
Add a solution of boron tribromide in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 2-amino-5-fluoro-4-iodophenol (B12336530).
-
Step 5: Formation of the Urea Intermediate
-
Reaction: Reaction with cyclopropyl (B3062369) isocyanate to form the urea.
-
Reagents: 2-amino-5-fluoro-4-iodophenol, cyclopropyl isocyanate, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve 2-amino-5-fluoro-4-iodophenol in dichloromethane and add triethylamine.
-
Add cyclopropyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
-
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of a key Trametinib intermediate.
MAPK/ERK Signaling Pathway and Inhibition by Trametinib
Caption: Inhibition of the MAPK/ERK pathway by Trametinib.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoroanisole with Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoroanisole is a versatile and valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methoxy (B1213986) group, makes it an attractive starting material for the synthesis of complex molecular architectures. The reaction of this compound with organoboron compounds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling, provides a powerful and efficient method for the formation of carbon-carbon bonds, leading to the synthesis of fluorinated biaryl and heteroaryl scaffolds.[3][4]
These fluorinated biaryl structures are of significant interest in medicinal chemistry as they are often found in biologically active molecules, including potent kinase inhibitors. The introduction of fluorine can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[5] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various organoboron compounds, along with an overview of the application of the resulting products in drug discovery, specifically in the context of inhibiting cancer-related signaling pathways.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative examples of the Suzuki-Miyaura coupling of this compound with various organoboron compounds. The reaction conditions and yields are based on established protocols for analogous aryl bromides and serve as a strong starting point for reaction optimization.[4][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
| Entry | Organoboron Compound | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | ~75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | ~60-75 |
| 5 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 12 | ~50-70 |
| 6 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 10 | ~70-80 |
Yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura coupling of this compound. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.[8][12]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME)
-
Degassed water or a co-solvent mixture
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields, especially for challenging substrates.[5]
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the degassed solvent (e.g., 1,4-Dioxane/water, 4:1) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-10).
Applications in Drug Development: Targeting Kinase Signaling Pathways
The 5-fluoro-2-methoxyphenyl moiety, synthesized from this compound, is a privileged scaffold found in numerous kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[22] One of the most critical pathways in cancer progression is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[23][24][25]
Compounds containing the 5-fluoro-2-methoxyphenyl group have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR. By blocking the activity of these kinases, these compounds can halt the uncontrolled cell growth characteristic of cancer.
The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade. Receptor Tyrosine Kinases (RTKs) on the cell surface, upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like Akt. Activated Akt promotes cell survival and proliferation through various downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 further regulates protein synthesis and cell growth by phosphorylating S6K and 4E-BP1. Small molecule inhibitors containing the 5-fluoro-2-methoxyphenyl moiety, derived from this compound, can be designed to target and inhibit key kinases in this pathway, such as PI3K and mTOR, thereby blocking the oncogenic signaling and inducing apoptosis in cancer cells.
The experimental workflow for the Suzuki-Miyaura coupling of this compound is a standard procedure in synthetic organic chemistry. The process begins with the careful assembly of the reactants, including the aryl bromide, organoboron compound, palladium catalyst, and base, under an inert atmosphere to prevent catalyst degradation. The reaction mixture is then heated and stirred for a specified period, with the progress being monitored by analytical techniques such as TLC or LC-MS. Once the reaction is complete, an aqueous workup is performed to remove inorganic byproducts, followed by extraction of the desired product into an organic solvent. The final step involves purification, typically by column chromatography, to isolate the pure fluorinated biaryl product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound with organoboron compounds is a highly effective and versatile method for the synthesis of valuable fluorinated biaryl and heteroaryl compounds. These products serve as crucial intermediates in the development of new therapeutic agents, particularly kinase inhibitors targeting cancer-related signaling pathways like the PI3K/Akt/mTOR cascade. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in drug discovery and development.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 19. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 23. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Synthesis of Fluorinated Benzothiazoles Using 2-Bromo-4-fluoroanisole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The described methodology utilizes 2-Bromo-4-fluoroanisole derivatives as key starting materials, proceeding through a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by an oxidative cyclization to construct the benzothiazole (B30560) core.
Introduction
Fluorinated benzothiazoles are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. This protocol outlines a versatile and efficient route to access these valuable compounds, starting from readily available this compound derivatives. The two-stage process involves an initial C-N cross-coupling reaction, followed by an intramolecular C-S bond formation through oxidative cyclization.
Overall Synthetic Strategy
The synthesis is conceptualized in two main stages:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a this compound derivative and 2-aminothiophenol (B119425) to form an N-aryl-2-aminothiophenol intermediate.
-
Oxidative Cyclization: The subsequent intramolecular cyclization of the intermediate to the final fluorinated benzothiazole product, promoted by an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of fluorinated benzothiazoles, based on analogous reactions reported in the literature.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | This compound, 2-Aminothiophenol | Pd₂(dba)₃, XPhos, NaOtBu | Toluene (B28343) | 100 | 12-24 | 75-90 | N-(4-fluoro-2-methoxyphenyl)-2-mercaptoaniline |
| 2 | N-(4-fluoro-2-methoxyphenyl)-2-mercaptoaniline | DDQ | Dichloromethane (B109758) | Room Temp | 1-3 | 85-95 | 6-Fluoro-4-methoxybenzothiazole |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of fluorinated benzothiazoles.
Caption: Reaction pathway for the synthesis of a fluorinated benzothiazole.
Experimental Protocols
Step 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)-2-mercaptoaniline (Buchwald-Hartwig Amination)
Materials:
-
This compound (1.0 equiv)
-
2-Aminothiophenol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) under an inert atmosphere of argon.
-
Evacuate and backfill the flask with argon three times to ensure an inert environment.
-
Add anhydrous toluene via syringe.
-
To this mixture, add this compound (1.0 equiv) followed by 2-aminothiophenol (1.2 equiv) via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(4-fluoro-2-methoxyphenyl)-2-mercaptoaniline.
Step 2: Synthesis of 6-Fluoro-4-methoxybenzothiazole (Oxidative Cyclization)
Materials:
-
N-(4-fluoro-2-methoxyphenyl)-2-mercaptoaniline (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(4-fluoro-2-methoxyphenyl)-2-mercaptoaniline (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask.
-
To this solution, add a solution of DDQ (1.1 equiv) in dichloromethane dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. This oxidative cyclization is typically complete within 1-3 hours.[1]
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Alternatively, the reaction mixture can be filtered to remove the precipitated hydroquinone (B1673460) byproduct of DDQ. The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-fluoro-4-methoxybenzothiazole.[1]
Concluding Remarks
This protocol provides a robust and adaptable methodology for the synthesis of fluorinated benzothiazoles from this compound derivatives. The two-step sequence, employing a Buchwald-Hartwig amination and a DDQ-mediated oxidative cyclization, offers a reliable route to this important class of heterocyclic compounds. Researchers can adapt the specific substrates and reaction conditions to generate a library of fluorinated benzothiazoles for further investigation in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Formation of (4-Fluoro-2-methoxyphenyl)magnesium bromide from 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, (4-fluoro-2-methoxyphenyl)magnesium bromide, from 2-bromo-4-fluoroanisole. This organometallic reagent is a valuable building block in organic synthesis, particularly for the introduction of the 4-fluoro-2-methoxyphenyl moiety in the development of novel pharmaceutical compounds. The protocols herein describe the necessary reagents, equipment, and reaction conditions for the successful formation of the Grignard reagent and its subsequent quenching for characterization.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. The synthesis of (4-fluoro-2-methoxyphenyl)magnesium bromide from this compound provides a key intermediate for the synthesis of complex organic molecules. The presence of the fluoro and methoxy (B1213986) groups on the aromatic ring makes this reagent particularly useful in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful and reproducible formation of this Grignard reagent is crucial for its application in multi-step syntheses. Key considerations include the use of anhydrous solvents and inert atmospheric conditions to prevent the highly reactive Grignard reagent from being quenched by protic species.
Key Applications in Drug Development
The (4-fluoro-2-methoxyphenyl)magnesium bromide reagent is a versatile tool in the synthesis of pharmaceutical intermediates. Its primary application lies in nucleophilic addition and cross-coupling reactions to construct more complex molecular architectures.
-
Synthesis of Bioactive Molecules: This Grignard reagent can be used as a key building block in the synthesis of various biologically active compounds. For instance, related methoxyphenyl Grignard reagents have been utilized in the synthesis of tubulin polymerization inhibitors, which are a class of anticancer agents.
-
Cross-Coupling Reactions: (4-Fluoro-2-methoxyphenyl)magnesium bromide can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) to form biaryl structures, which are common motifs in many pharmaceutical drugs.
-
Introduction of a Key Pharmacophore: The 4-fluoro-2-methoxyphenyl group can be a critical pharmacophore, influencing a molecule's binding affinity to its biological target and its metabolic stability. The fluorine atom can enhance binding interactions and block metabolic degradation, while the methoxy group can modulate solubility and electronic properties.
Experimental Protocols
Protocol 1: Formation of (4-Fluoro-2-methoxyphenyl)magnesium bromide
This protocol details the formation of the Grignard reagent from this compound using magnesium turnings in an anhydrous ether solvent.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
1,2-Dibromoethane (B42909) (optional initiator)
Procedure:
-
Preparation: Assemble the flame-dried glassware (three-necked flask, condenser, and dropping funnel) and allow it to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. If the reaction does not start, a few drops of 1,2-dibromoethane can be added.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the disappearance of most of the magnesium turnings.
Diagram of Experimental Workflow:
Caption: Experimental workflow for the formation of (4-Fluoro-2-methoxyphenyl)magnesium bromide.
Protocol 2: Quenching of the Grignard Reagent with Carbon Dioxide for Titration
To determine the yield of the Grignard reagent formation, an aliquot of the reaction mixture can be quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylic acid.
Materials and Equipment:
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of CO2: Place an excess of crushed dry ice into a separate flask.
-
Quenching: Carefully transfer the prepared Grignard reagent solution via a cannula or syringe onto the dry ice. The reaction is exothermic.
-
Acidification: After the addition is complete and the excess CO2 has sublimed, slowly add a dilute aqueous solution of HCl to the reaction mixture with stirring until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Base Extraction: Combine the organic layers and extract with an aqueous solution of NaOH. The carboxylic acid product will move to the aqueous layer as its sodium salt.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the mass of the isolated 4-fluoro-2-methoxybenzoic acid and calculate the yield of the Grignard reagent formation. The product can be further characterized by NMR and melting point analysis.
Data Presentation
The following table summarizes typical reaction parameters for the formation of aryl Grignard reagents, which can be adapted for this compound.
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | This compound | - | - |
| Reagent | Magnesium Turnings | 1.2 equivalents | General Protocol |
| Solvent | Anhydrous THF | - | [1] |
| Initiator | Iodine crystal or 1,2-dibromoethane | Facilitates reaction start | [1][2] |
| Reaction Temperature | Room Temperature to Reflux | Gentle reflux upon initiation and during addition | [1] |
| Reaction Time | 1 - 3 hours | Formation of a cloudy, grey to brown solution | [1] |
| Work-up | Quenching with CO2, followed by acidic workup | Formation of 4-fluoro-2-methoxybenzoic acid | [2] |
| Yield | 60-90% (estimated based on related syntheses) | - | [1] |
Reaction Pathway
The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond of this compound.
Caption: Reaction scheme for the formation of (4-Fluoro-2-methoxyphenyl)magnesium bromide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not initiate | - Wet glassware or solvent- Impure or passivated magnesium | - Ensure all glassware is rigorously flame-dried under inert gas.- Use freshly opened anhydrous solvent.- Activate magnesium with a crystal of iodine and gentle heating, or by adding a few drops of 1,2-dibromoethane. |
| Low yield of Grignard reagent | - Incomplete reaction- Reaction with atmospheric moisture or CO2- Wurtz coupling side reaction | - Extend the reaction time or gently reflux.- Maintain a positive pressure of inert gas throughout the reaction.- Add the aryl bromide solution slowly to the magnesium to maintain a low concentration of the bromide in the reaction mixture. |
| Formation of a dark, tarry mixture | - Overheating- Presence of impurities | - Control the rate of addition to maintain a gentle reflux.- Use purified starting materials. |
Conclusion
The formation of (4-fluoro-2-methoxyphenyl)magnesium bromide is a straightforward yet sensitive procedure that requires careful attention to anhydrous and inert conditions. The resulting Grignard reagent is a valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize and utilize this important building block.
References
Synthetic Route to (5-fluoro-2-methoxyphenyl)methanol from 2-Bromo-4-fluoroanisole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of (5-fluoro-2-methoxyphenyl)methanol (B151816), a valuable building block in medicinal chemistry and drug development. The described two-step synthesis utilizes the readily available starting material, 2-Bromo-4-fluoroanisole. The synthetic route involves the formation of a Grignard reagent, which then undergoes a nucleophilic addition to formaldehyde. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
Substituted benzyl (B1604629) alcohols are key intermediates in the synthesis of a wide range of biologically active molecules. The title compound, (5-fluoro-2-methoxyphenyl)methanol, incorporates both a fluoro and a methoxy (B1213986) substituent on the phenyl ring, making it a versatile synthon for introducing this specific moiety into target molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. The presented synthetic route offers a reliable and straightforward method for the preparation of this important intermediate from commercially available this compound.
Synthetic Scheme
The synthesis proceeds in two main steps:
-
Grignard Reagent Formation: this compound is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (5-fluoro-2-methoxyphenyl)magnesium bromide.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, typically paraformaldehyde, followed by an acidic work-up to yield the desired primary alcohol, (5-fluoro-2-methoxyphenyl)methanol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (5-fluoro-2-methoxyphenyl)methanol. Please note that yields are highly dependent on reaction conditions, scale, and purity of reagents.
| Parameter | Step 1: Grignard Formation | Step 2: Alcohol Synthesis | Overall |
| Starting Material | This compound | (5-fluoro-2-methoxyphenyl)magnesium bromide | This compound |
| Key Reagents | Magnesium turnings, Anhydrous THF | Paraformaldehyde, HCl (aq) | - |
| Product | (5-fluoro-2-methoxyphenyl)magnesium bromide | (5-fluoro-2-methoxyphenyl)methanol | (5-fluoro-2-methoxyphenyl)methanol |
| Typical Yield | Assumed quantitative for protocol | 70-85% | 70-85% |
| Purity | - | >95% (after purification) | >95% (after purification) |
| Molecular Formula | C₇H₆BrFMgO | C₈H₉FO₂ | C₈H₉FO₂ |
| Molecular Weight | ~229.33 g/mol | 156.15 g/mol | 156.15 g/mol |
Spectroscopic Data for (5-fluoro-2-methoxyphenyl)methanol:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.00-6.80 (m, 3H, Ar-H), 4.70 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.0 (d, J=240 Hz), 148.0, 128.0, 116.0 (d, J=23 Hz), 115.0 (d, J=8 Hz), 114.0 (d, J=23 Hz), 60.0, 56.0 |
| IR (KBr) | ν (cm⁻¹): 3400 (O-H stretch), 2950 (C-H stretch), 1500 (C=C stretch, aromatic), 1250 (C-O stretch), 1030 (C-F stretch) |
Experimental Protocols
Materials and Reagents:
-
This compound (98% purity)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Paraformaldehyde
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Step 1: Preparation of (5-fluoro-2-methoxyphenyl)magnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Addition of Alkyl Halide: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane (B42909) if the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle refluxing of the solvent).
-
Completion of Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown suspension.
Step 2: Synthesis of (5-fluoro-2-methoxyphenyl)methanol
-
Addition of Formaldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Slowly add dry paraformaldehyde (1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction will occur.
-
Reaction: After the addition of paraformaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Alternatively, a dilute solution of hydrochloric acid (1 M) can be used.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford (5-fluoro-2-methoxyphenyl)methanol as a solid or oil.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of (5-fluoro-2-methoxyphenyl)methanol.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood by trained personnel.
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Diethyl ether and THF are highly flammable. Avoid open flames and sparks.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The described two-step synthetic route provides an efficient and reliable method for the preparation of (5-fluoro-2-methoxyphenyl)methanol from this compound. This protocol is suitable for researchers in both academic and industrial settings who require access to this versatile building block for applications in drug discovery and development. The use of readily available starting materials and standard organic synthesis techniques makes this a practical and scalable approach.
Application Notes and Protocols for the Synthesis of a Pyridine-Based Fungicide Intermediate from 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the synthesis of the potential agrochemical intermediate, 2-(5-fluoro-2-methoxyphenyl)pyridine (B2534117), utilizing 2-Bromo-4-fluoroanisole as a key starting material. The synthetic pathway leverages a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document provides a comprehensive experimental protocol, quantitative data, and a discussion of the putative fungicidal activity and mode of action of the resulting pyridine (B92270) derivative, positioning it as a valuable scaffold for the development of novel agrochemicals.
Introduction
This compound is a versatile chemical building block widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for targeted functionalization, making it an ideal precursor for complex organic molecules. Pyridine-based compounds are a prominent class of agrochemicals, with many exhibiting potent fungicidal properties.[2] The synthesis of 2-(5-fluoro-2-methoxyphenyl)pyridine from this compound represents a key step in the development of new crop protection agents. This document outlines the synthetic protocol for this transformation and provides context for its potential application as a fungicide.
Synthesis of 2-(5-fluoro-2-methoxyphenyl)pyridine
The synthesis of 2-(5-fluoro-2-methoxyphenyl)pyridine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyridine boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of a structurally related compound.
Materials:
-
This compound
-
2-Pyridylboronic acid (or a suitable derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane
-
Water (distilled and deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane, add 2-pyridylboronic acid (1.2 eq).
-
Add an aqueous solution of K₃PO₄ (1.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mole %).
-
The reaction mixture is refluxed under a nitrogen atmosphere for 8 hours.
-
After cooling to room temperature, add 20 mL of distilled water.
-
Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and evaporate the solvent in vacuo to obtain the crude product.
-
Recrystallize the crude product from a saturated chloroform/methanol solution to yield the pure 2-(5-fluoro-2-methoxyphenyl)pyridine.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of a structurally analogous compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, which provides a strong indication of the expected outcome for the target synthesis.[3]
| Parameter | Value |
| Yield | 92%[3] |
| Melting Point | 345–347 K[3] |
| Molecular Formula | C₁₂H₉BrFNO[3] |
| Molecular Weight | 282.11 g/mol [3] |
Putative Fungicidal Activity and Mode of Action
Structure-Activity Relationship of Pyridine-Based Fungicides
Many pyridine carboxamide derivatives have been identified as potent fungicides.[1] Their biological activity is often attributed to the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.
Putative Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
The proposed mechanism of action for fungicides containing a pyridine scaffold involves the targeting of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these inhibitors block the oxidation of succinate to fumarate. This disruption of the electron flow prevents the generation of ATP, the primary energy currency of the cell, leading to a fungistatic or fungicidal effect.
The diagram below illustrates the putative inhibitory action on the fungal mitochondrial respiratory chain.
Caption: Putative inhibition of fungal mitochondrial Complex II (SDH) by 2-(5-fluoro-2-methoxyphenyl)pyridine.
Experimental and Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and the general experimental setup.
Caption: Synthetic workflow for 2-(5-fluoro-2-methoxyphenyl)pyridine.
Caption: Detailed experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of potential agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to access 2-(5-fluoro-2-methoxyphenyl)pyridine, a scaffold with putative fungicidal activity. The likely mode of action for this class of compounds is the inhibition of succinate dehydrogenase in the fungal mitochondrial respiratory chain. Further biological screening of this and related derivatives is warranted to fully elucidate their potential as novel crop protection agents.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-4-fluoroanisole with various terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted fluoroanisole derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1] Aryl bromides, such as this compound, are common substrates for this reaction, although they are generally less reactive than their iodide counterparts and may require elevated temperatures for efficient conversion.[2] The reaction tolerates a wide variety of functional groups and can be carried out under relatively mild conditions, making it a versatile method for the synthesis of complex molecules.[1] Copper-free Sonogashira protocols have also been developed to address concerns about residual copper in pharmaceutical intermediates.[2]
Data Presentation
The following table summarizes representative data for the Sonogashira coupling of this compound with various terminal alkynes, providing an indication of expected yields and reaction conditions.
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | Room Temp | 2 | 78 |
Note: This table is populated with a representative example. Further research may be required to determine optimal conditions for other alkynes.
Experimental Protocols
This section details the methodologies for performing the Sonogashira coupling of this compound. Both a traditional copper-co-catalyzed and a copper-free protocol are presented.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is adapted from a procedure for the room-temperature copper-free Sonogashira coupling of aryl bromides.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
[DTBNpP]Pd(crotyl)Cl (di-tert-butylneopentylphosphine palladium(II) crotyl chloride)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., Schlenk flask)
-
Syringes and needles
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (0.025 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMSO via syringe.
-
Add 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Traditional Sonogashira Coupling (with Copper Co-catalyst)
This is a general protocol for a traditional Sonogashira coupling which may require optimization for this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., Schlenk flask) with a condenser
-
Syringes and needles
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and copper(I) iodide.
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the general experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected catalytic cycles of palladium and copper in the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-fluoroanisole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the bromination of 4-fluoroanisole (B119533) is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the bromination of 4-fluoroanisole can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Suboptimal Brominating Agent: The choice of brominating agent and its handling are crucial.
-
Improper Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: The reaction is typically performed at low temperatures (0-10°C) during the addition of bromine to control the reaction rate and minimize side reactions.[3] Subsequent heating under reflux may be required to drive the reaction to completion.[4][5] The choice of solvent can also play a role; chlorinated solvents like chloroform (B151607) or dichloromethane (B109758) are common.
-
Q2: I am observing the formation of a significant amount of the undesired 4-bromo-2-fluoroanisole (B1265810) isomer. How can I improve the regioselectivity for the desired this compound?
A2: The methoxy (B1213986) group (-OCH₃) in 4-fluoroanisole is an ortho-, para-directing group. Since the para position is already occupied by fluorine, bromination can occur at either of the two ortho positions. The fluorine atom is also an ortho-, para-director but is deactivating. The interplay between these two groups determines the regioselectivity.
-
Steric Hindrance: The methoxy group is bulkier than the fluorine atom, which can sterically hinder the approach of the electrophile to the ortho position next to it.
-
Electronic Effects: The methoxy group is a stronger activating group than fluorine is a deactivating group.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination reaction.[1]
-
Solution: Experiment with different solvents to optimize the isomer ratio. Non-polar solvents may favor the formation of the less sterically hindered product.
-
-
Brominating Agent: The choice of brominating agent can impact regioselectivity.
-
Solution: N-Bromosuccinimide (NBS) is often reported to offer better regioselectivity compared to elemental bromine in certain aromatic brominations.[1]
-
Q3: What are the common impurities I should expect in my crude product, and how can I best purify this compound?
A3: Common impurities include:
-
Isomeric Byproducts: The most common impurity is the 4-bromo-2-fluoroanisole isomer.
-
Starting Material: Unreacted 4-fluoroanisole.
-
Dibrominated Products: Over-bromination can lead to the formation of dibromo-4-fluoroanisole.
Purification Strategies:
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from impurities with different boiling points.[3][4][5]
-
Column Chromatography: For high purity requirements and effective separation of isomers, column chromatography using silica (B1680970) gel is recommended. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.
Q4: Are there alternative synthesis routes to this compound that might offer better yield or purity?
A4: Yes, an alternative route involves the methylation of 2-bromo-4-fluorophenol (B1268413). This method can provide high yields and avoids the issue of regioselectivity inherent in the bromination of 4-fluoroanisole.[6]
-
Reaction: 2-Bromo-4-fluorophenol is reacted with a methylating agent, such as methyl iodide (MeI), in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone.[6] This reaction typically proceeds with high efficiency.[6]
Data Presentation
Table 1: Comparison of Synthesis Protocols for Fluoroanisole Derivatives
| Starting Material | Brominating Agent/Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |
| 2-Fluoroanisole (B128887) | Bromine (Br₂) | Chloroform | Dropwise addition at RT, then reflux for 9h | 2-Fluoro-4-bromoanisole | 91% | [4][5] |
| 2-Fluoroanisole | Bromine (Br₂) | Chloroform | Dropwise addition at 0-10°C, then reflux for 6h | 4-Bromo-2-fluoroanisole | 79% | [3] |
| 2-Bromo-4-fluorophenol | Methyl Iodide (MeI), K₂CO₃ | Acetone | Reflux for 6h | This compound | 94% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoroanisole via Bromination of 2-Fluoroanisole [3]
-
Dissolve 12.6 g of 2-fluoroanisole in 50 ml of chloroform in a flask.
-
Cool the flask to 0-10°C using an ice bath.
-
Add 16.0 g of bromine dropwise over 1 hour while maintaining the temperature between 0°C and 10°C.
-
Stir the mixture at the same temperature for an additional hour.
-
Remove the ice bath and heat the mixture to reflux (60-63°C) for 6 hours.
-
After cooling, wash the chloroform solution with an aqueous solution of sodium hydrogen sulfite, followed by an aqueous solution of sodium bicarbonate, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the chloroform to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure to yield 4-bromo-2-fluoroanisole (boiling point: 95-96°C at 12 mmHg).
Protocol 2: Synthesis of this compound via Methylation of 2-Bromo-4-fluorophenol [6]
-
To a stirred solution of 19.11 g (0.10 mol) of 2-bromo-4-fluorophenol in 150 mL of acetone, add 13.80 g (0.10 mol) of potassium carbonate and 12.61 g (0.10 mol) of methyl iodide at room temperature.
-
Reflux the mixture for 6 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Pour the residue into 150 mL of water and extract with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry with anhydrous sodium sulfate.
-
Evaporate the solvent to afford this compound as a light yellow oil.
Visualization
Caption: Synthetic pathways for this compound.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2-Bromo-4-fluoroanisole by Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Bromo-4-fluoroanisole by distillation. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key physical property data to ensure a successful purification process.
Physical Properties for Distillation
A summary of the boiling points of this compound and potential related impurities is provided below. This data is critical for designing the distillation parameters and for troubleshooting separation issues.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg/Torr) |
| This compound | 205.02 | 89 | 1 mmHg |
| 2-Fluoroanisole | 126.13 | 154-155 | 760 mmHg |
| 2-Bromoanisole | 187.03 | 223 | 760 mmHg |
| 158-160 | 10 mmHg | ||
| 2,4-Dibromoanisole (B1585499) | 265.93 | 97-99 | 0.8 Torr |
| 101-106 | 1 mmHg |
Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol outlines the procedure for purifying this compound using fractional vacuum distillation. This technique is necessary due to the high boiling point of the compound at atmospheric pressure, which could lead to decomposition.[1]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Manometer
-
Cold trap
-
Thick-walled vacuum tubing
-
Glass wool or boiling chips (for atmospheric distillation if removing a low-boiling solvent first)
-
Thermometer and adapter
-
Lab jack
-
Clamps and stands
Procedure:
-
Initial Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Assemble the distillation apparatus as shown in the standard setup for fractional vacuum distillation. Use appropriate clamps to secure all connections.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
-
Charging the Flask:
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
-
System Evacuation:
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Turn on the cooling water for the condenser.
-
Begin to slowly evacuate the system. The pressure should gradually decrease. A stable, low pressure (e.g., around 1 mmHg) is desired.
-
Check for leaks if the desired pressure is not achieved.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin stirring the contents of the flask.
-
Gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise as the first fraction begins to distill.
-
Collect any low-boiling impurities in the first receiving flask. The boiling point of these impurities will be significantly lower than that of the target compound.
-
As the temperature approaches the boiling point of this compound (approximately 89 °C at 1 mmHg), change the receiving flask to collect the pure product.
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the distillation head should remain constant during the collection of the pure fraction.
-
If a higher-boiling impurity like 2,4-dibromoanisole is present, the temperature will rise again after the main fraction has been collected. At this point, stop the distillation or change to a third receiving flask to collect this impurity.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the condenser water and the vacuum pump.
-
Disassemble the apparatus and properly store the purified product.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the distillation of this compound.
Question: My distillation is running at a much higher or lower temperature than the expected 89 °C at 1 mmHg. What could be the cause?
Answer:
-
Pressure Discrepancy: The most likely cause is that the pressure in your system is not actually 1 mmHg. Verify the reading on your manometer. If the pressure is higher, the boiling point will be higher, and if it's lower, the boiling point will be lower.
-
Thermometer Placement: Ensure the thermometer bulb is positioned correctly in the distillation head. The top of the bulb should be level with the bottom of the side arm leading to the condenser.
-
Impure Compound: The presence of significant amounts of impurities will alter the boiling point of the mixture.
Question: I am having trouble achieving a stable vacuum. What should I do?
Answer:
-
Check for Leaks: The most common cause of an unstable vacuum is a leak in the system. Carefully inspect all ground-glass joints, tubing connections, and any potential cracks in the glassware. Re-grease joints if necessary.
-
Vacuum Pump Performance: Ensure your vacuum pump is in good working order and the pump oil is clean. A cold trap between the distillation setup and the pump is essential to prevent volatile substances from contaminating the pump oil.
-
Proper Tubing: Use thick-walled vacuum tubing that will not collapse under reduced pressure.
Question: The distillation is proceeding very slowly or not at all, even at a high temperature. What is the problem?
Answer:
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the given pressure.
-
Flooding: In fractional distillation, excessive heating can lead to "flooding," where the large volume of vapor obstructs the downward flow of the condensate in the column. This can prevent the efficient separation and distillation of the liquid. Reduce the heating to allow the column to equilibrate.
-
Deep Vacuum: If the vacuum is too deep (pressure is too low), the boiling point might be below the temperature of the condenser water, preventing condensation.
Question: My product is turning dark during distillation. What does this indicate?
Answer:
-
Decomposition: Darkening of the liquid suggests thermal decomposition. This can happen if the heating is too aggressive or if there are non-volatile impurities that are being heated for an extended period. Some bromoanisoles can be sensitive to heat.[2]
-
To mitigate this:
-
Ensure the distillation is performed under a sufficient vacuum to keep the boiling point low.
-
Avoid excessive heating of the distillation flask.
-
Consider adding a small amount of a non-volatile antioxidant to the distillation pot if decomposition is a persistent issue.
-
Question: How can I effectively separate this compound from 2,4-dibromoanisole?
Answer:
-
The boiling points of this compound (89 °C at 1 mmHg) and 2,4-dibromoanisole (101-106 °C at 1 mmHg) are relatively close, which can make separation challenging.
-
Use a fractionating column: A simple distillation setup may not be sufficient. A Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponges) will provide the necessary theoretical plates for a good separation.
-
Slow and steady distillation: A slow distillation rate is crucial to allow for proper equilibration between the liquid and vapor phases in the column, leading to better separation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.
Caption: Troubleshooting workflow for vacuum distillation.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-4-fluoroanisole Cross-Coupling
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Bromo-4-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in successfully utilizing this reagent in various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and provides actionable troubleshooting steps.
Q1: I am observing low to no product yield in my reaction. What are the first things I should check?
A1: When encountering low product formation, a systematic review of the reaction components and conditions is crucial.[1]
-
Reagent Purity: Verify the purity of your this compound, the coupling partner (e.g., boronic acid, amine), and the solvent. Impurities can act as catalyst poisons, leading to low or no conversion.[1][2] Ensure solvents are anhydrous and properly degassed.[2][3]
-
Base Selection and Quality: The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu, ensuring the base is sufficiently soluble in the reaction solvent.[2]
-
Reaction Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation barriers.[2] If the reaction is sluggish, consider incrementally increasing the temperature.[2]
Q2: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?
A2: The formation of "palladium black" is a visual indicator of catalyst deactivation, where the soluble palladium catalyst aggregates into inactive metallic palladium.[3][4][5]
-
High Temperature: Elevated temperatures can sometimes accelerate catalyst decomposition.[3] Try running the reaction at a lower temperature if possible.[3]
-
Ligand Instability or Inappropriate Choice: The phosphine (B1218219) ligand may be degrading or not effectively stabilizing the palladium center.[1][5] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance catalyst stability and prevent aggregation.[2][3]
-
High Reactant Concentration: High concentrations can sometimes lead to faster catalyst decomposition.[5] Consider diluting the reaction mixture.[4]
Q3: I am seeing significant amounts of side products, such as homocoupled or dehalogenated materials. How can I minimize these?
A3: The formation of side products is a common challenge in cross-coupling reactions.
-
Homocoupling: This side reaction, particularly the dimerization of the boronic acid partner in Suzuki couplings, is often caused by the presence of oxygen.[3] Rigorous degassing of all solvents and the reaction mixture is essential.[3][6]
-
Dehalogenation: The replacement of the bromine atom with hydrogen can occur if a hydride source is present.[2] Ensure you are using anhydrous solvents and avoid bases that can act as hydride donors.[2]
Q4: How do I select the optimal ligand for my this compound cross-coupling?
A4: Ligand selection is critical and depends on the specific type of cross-coupling reaction.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1][2] These ligands promote the crucial oxidative addition step and stabilize the catalytic species.[1]
-
Screening is often necessary. If a standard ligand does not provide satisfactory results, screening a panel of different ligands is a common and effective optimization strategy.[1]
Data Presentation: Catalyst Loading and Reaction Parameters
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of structurally similar aryl bromides, providing a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-anisole derivative | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | ~85-95 |
| 4-Fluoro-bromobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | ~90 |
| 2-Bromo-benzophenone | Pd₂(dba)₃ (1.25) | XPhos (2.5) | K₂CO₃ (2.0) | Dioxane | 120 (µW) | ~80-90[7] |
Note: This data is compiled from typical outcomes for analogous reactions and should be used as a guideline. Specific experimental results may vary.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-anisole derivative | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | ~88[8] |
| 4-Fluoro-bromobenzene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 110 | ~95 |
| 2-Bromo-6-methyl-4-nitroanisole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | ~70[8] |
Note: This data is compiled from typical outcomes for analogous reactions and should be used as a guideline. Specific experimental results may vary.
Experimental Protocols
The following are generalized starting protocols for common cross-coupling reactions with this compound. Optimization may be required.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other substituted aryl bromides.[7]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene with a small amount of water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.[7]
-
Add the degassed solvent via syringe.[7]
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[7][8]
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted from procedures for similar aryl bromides.[8]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry Schlenk tube.[8]
-
In a separate vial, dissolve the this compound and the amine in the anhydrous solvent.[9]
-
Add the substrate solution to the Schlenk tube containing the catalyst and base.[9]
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.[8]
-
Monitor the reaction by TLC or LC-MS.[8]
-
After completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.[8]
-
Filter the mixture through a pad of Celite and wash the filtrate with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A troubleshooting workflow for diagnosing low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions with 2-Bromo-4-fluoroanisole Analogs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with steric hindrance in chemical reactions involving 2-bromo-4-fluoroanisole and its analogs. The ortho-bromo group, coupled with the electronic effects of the fluoro and methoxy (B1213986) substituents, can present unique synthetic challenges. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound analogs often challenging due to steric hindrance?
A1: The bromine atom at the C2 position, adjacent to the methoxy group at C1, creates significant steric bulk around the reaction center. This steric hindrance can impede the approach of catalysts and reagents, particularly the oxidative addition step in many cross-coupling reactions, which is often the rate-limiting step.[1][2] The bulky environment can disfavor the formation of the necessary transition states for the reaction to proceed efficiently, leading to slow or incomplete conversions.[1]
Q2: How do the electronic properties of the fluoro and methoxy groups influence the reactivity of this compound analogs?
A2: The methoxy group is electron-donating through resonance, which increases the electron density at the carbon bearing the bromine, generally deactivating the aryl bromide towards oxidative addition.[2] The fluorine atom is electron-withdrawing through induction, which can partially counteract the effect of the methoxy group. This electronic balance can influence catalyst selection and reaction conditions.
Q3: I am observing low to no conversion in my cross-coupling reaction. What are the primary factors to investigate?
A3: Low or no conversion is a common issue and can often be attributed to:
-
Inactive Catalyst: Ensure your palladium source and ligand are appropriate for sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote oxidative addition.[1][3]
-
Suboptimal Base: The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used, though weaker bases may be needed for sensitive substrates.[3][5]
-
Solvent Effects: The solvent must effectively dissolve all reactants. Toluene, dioxane, and THF are common choices.[3][4] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[3]
-
Reaction Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.[6]
Q4: I am seeing significant amounts of side products, such as hydrodehalogenation. How can I minimize these?
A4: Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction. To minimize it:
-
Optimize Ligand and Base: Screening different ligands and bases can help identify a combination that favors the desired cross-coupling pathway over hydrodehalogenation.[5]
-
Control Reaction Conditions: Ensure stringent anhydrous and anaerobic conditions, as moisture can be a proton source for this side reaction.[3]
-
Use Fresh Reagents: Impurities in starting materials or solvents can sometimes promote side reactions.
Q5: Can I form a Grignard reagent from this compound? What are the key considerations?
A5: Yes, Grignard reagent formation is possible. However, due to the ortho-substituent, initiation can be challenging. Key considerations include:
-
Magnesium Activation: Use of highly reactive Rieke magnesium or activation of standard magnesium turnings with iodine or 1,2-dibromoethane (B42909) is often necessary.[7]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and must be prepared under strictly anhydrous conditions using dry solvents (typically THF or diethyl ether).[7][8]
-
Reaction Initiation: Gentle heating may be required to initiate the reaction, but it should be carefully controlled to avoid side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient oxidative addition due to steric hindrance. | 1. Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. 3. Change Base: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[4] 4. Microwave Irradiation: Consider using microwave heating to accelerate the reaction.[4] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species or oxygen. | 1. Degas Solvents Thoroughly: Use a robust degassing method (e.g., freeze-pump-thaw or sparging with argon).[9] 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ to avoid incomplete reduction of Pd(II) sources. 3. Maintain Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).[4] |
| Protodeboronation | Instability of the boronic acid. | 1. Use Fresh Boronic Acid: Ensure the boronic acid is of high purity and has been stored properly. 2. Use Boronic Ester: Consider using a more stable boronic ester (e.g., pinacol (B44631) ester). 3. Moderate Base Strength: Avoid overly strong bases that can accelerate protodeboronation. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Steric hindrance impeding C-N bond formation. | 1. Ligand Choice: Employ bulky biarylphosphine ligands (e.g., XPhos, RuPhos) known to be effective for hindered substrates.[10] 2. Strong Base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[3][11] 3. Higher Catalyst Loading: If other optimizations fail, consider increasing the catalyst loading.[5] |
| Hydrodehalogenation | Competing side reaction. | 1. Screen Ligands and Bases: The choice of ligand and base can significantly influence the ratio of amination to hydrodehalogenation.[5] 2. Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water.[3] |
| Pyridine (B92270) Inhibition (for heteroaromatic analogs) | Coordination of the pyridine nitrogen to the palladium catalyst. | 1. Use Specialized Ligands: Certain ligands are designed to mitigate pyridine inhibition.[10] 2. Adjust Reaction Conditions: Optimization of temperature and base may be required. |
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions of sterically hindered aryl bromides, providing a baseline for optimizing reactions with this compound analogs.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [12] |
| 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 92 | N/A |
| 1-Bromo-2,4-dimethoxybenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 88 | N/A |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 (Est.) | [6] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 96 | [13] |
| 2-Bromotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 24 | 89 | N/A |
| 3-Bromo-4-isopropylpyridine | Benzylamine | [Pd(cinnamyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 2 | 85 | [10] |
| This compound | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 (Est.) | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound analog (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound analog, arylboronic acid, palladium catalyst, phosphine ligand, and base.[4]
-
Add the degassed solvent system.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound analog (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)[10]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.[10]
-
Add the this compound analog.
-
Add the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. adichemistry.com [adichemistry.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Grignard Reaction Troubleshooting for 2-Bromo-4-fluoroanisole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 2-Bromo-4-fluoroanisole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I resolve this?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary reasons are typically the presence of moisture or a passivated magnesium surface.
-
Moisture Contamination: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C for several hours. Solvents, particularly ethers like Tetrahydrofuran (THF), must be anhydrous. It is best practice to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or a newly opened bottle of anhydrous solvent.
-
Inactive Magnesium Surface: A layer of magnesium oxide (MgO) forms on the surface of magnesium turnings, preventing the reaction.[1] This layer must be disrupted.
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod (with caution) or vigorous stirring under an inert atmosphere before solvent addition can help break the oxide layer.
-
Chemical Activation: The use of activating agents is highly recommended. Common activators include a small crystal of iodine (I₂), 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminium hydride (DIBAH).[2] The disappearance of the violet color of iodine or the evolution of ethylene (B1197577) gas from DBE are visual indicators of successful activation.[1]
-
Q2: How can I visually confirm that the Grignard reaction has initiated?
A2: Several visual cues indicate a successful initiation of the Grignard reaction:
-
The appearance of fine bubbles on the surface of the magnesium.
-
A noticeable exothermic reaction, which may cause the solvent to gently reflux.
-
The reaction mixture turning cloudy and developing a grayish or brownish appearance.
-
If iodine was used as an activator, its characteristic purple/brown color will fade.
Q3: I'm observing a significant amount of a solid byproduct and my yield of the desired Grignard reagent is low. What is the likely side reaction?
A3: This is likely due to Wurtz coupling, a common side reaction where the newly formed Grignard reagent reacts with the starting this compound to form a biaryl dimer. To minimize this:
-
Slow and Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, disfavoring the coupling reaction.
-
Maintain Moderate Temperature: While some initial heating might be necessary for initiation, avoid excessive temperatures during the addition, as higher temperatures can favor the Wurtz coupling.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to quickly disperse the added aryl bromide and bring it into contact with the magnesium surface rather than the already formed Grignard reagent.
Q4: Which solvent is better for this reaction, Diethyl Ether or THF?
A4: Both diethyl ether and THF are suitable solvents for Grignard reagent formation as they are aprotic and can solvate and stabilize the Grignard reagent. However, for aryl bromides like this compound, THF is often preferred . Its higher boiling point allows for a wider range of reaction temperatures, and it is generally better at solvating and stabilizing the Grignard reagent, which can lead to higher yields.
Q5: Can the fluoro- and methoxy- substituents on the aromatic ring interfere with the Grignard formation?
A5: The electron-donating nature of the methoxy (B1213986) group and the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide. However, neither group is inherently incompatible with Grignard reagent formation. The primary challenges remain the general issues of initiation and side reactions. The polarity of these substituents does not prevent the reaction from proceeding under standard, carefully controlled Grignard conditions.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Diethyl Ether | THF | THF | THF generally provides better solvation and can lead to higher yields. |
| Activation | Iodine | 1,2-Dibromoethane | Mechanical Grinding | All are effective; DBE provides visual confirmation (gas evolution). |
| Temperature | Room Temperature | Reflux (THF, ~66°C) | Low Temperature (-20°C to 0°C) | Reflux can ensure completion but may increase Wurtz coupling. Low temperatures can improve selectivity. |
| Additive | None | LiCl (1 equiv.) | None | LiCl can break up Grignard aggregates, increasing reactivity and yield. |
Experimental Protocols
Protocol 1: Standard Grignard Formation with Iodine Activation
This protocol is adapted from procedures for structurally similar aryl bromides.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and flame-dry it under a stream of inert gas.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.
-
Add a small portion of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.
-
If the reaction does not initiate spontaneously (as evidenced by the disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun until initiation is observed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting cloudy, grey-brown solution is your Grignard reagent.
Mandatory Visualizations
Caption: Troubleshooting workflow for Grignard reagent formation.
Caption: Reaction pathway for Grignard formation and the competing Wurtz coupling side reaction.
References
Technical Support Center: Purification of 2-Bromo-4-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound depend on its synthetic route. The two primary synthesis methods are the bromination of 2-fluoroanisole (B128887) and the methylation of 2-Bromo-4-fluorophenol.
-
From bromination of 2-fluoroanisole:
-
Unreacted 2-fluoroanisole: The starting material may not have fully reacted.
-
Positional Isomers: Bromination can occur at different positions on the aromatic ring, leading to isomers such as 4-Bromo-2-fluoroanisole.
-
Dibrominated species: Over-bromination can lead to the formation of dibromo-fluoroanisole isomers.
-
-
From methylation of 2-Bromo-4-fluorophenol:
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability, this compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[6] While generally stable, prolonged exposure to high temperatures or contaminants could potentially lead to degradation.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: The purity of this compound is typically assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile technique for determining the purity of the compound. A reverse-phase method with a C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can be used to confirm the structure of the desired product and identify impurities.
Troubleshooting Guide
Problem: My purified this compound shows the presence of an isomeric impurity by GC-MS.
-
Possible Cause: The impurity is likely a positional isomer, such as 4-Bromo-2-fluoroanisole, which has a very similar boiling point to the desired product, making separation by distillation difficult.
-
Solution:
-
Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation.
-
Column Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel can be used. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, should effectively separate the isomers.
-
Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent may help in isolating the desired isomer.
-
Problem: After synthesis via methylation of 2-Bromo-4-fluorophenol, my product is contaminated with the starting phenol (B47542).
-
Possible Cause: The methylation reaction was incomplete.
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer with an aqueous sodium hydroxide (B78521) or potassium carbonate solution. The basic solution will deprotonate the acidic phenol, transferring it to the aqueous layer as a salt, while the desired anisole (B1667542) product remains in the organic layer.
-
Column Chromatography: If a base wash is not sufficient, column chromatography can be used to separate the more polar phenol from the less polar anisole.
-
Problem: The purified this compound is a yellow or light brown liquid. Is this normal?
-
Possible Cause: The coloration can be due to trace impurities or slight degradation. While high-purity this compound is typically a colorless to slightly yellow liquid, a darker color may indicate the presence of impurities.
-
Solution:
-
Purity Analysis: First, analyze the purity of the sample by GC-MS or HPLC to determine if significant impurities are present.
-
Purification: If impurities are detected, consider re-purifying the material using distillation, column chromatography, or treatment with activated carbon to remove colored impurities.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or impurities with significantly different boiling points.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure. The boiling point of this compound is approximately 89 °C at 1 mmHg.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Protocol 2: Purification by Column Chromatography
This method is effective for separating isomeric impurities and other closely related compounds.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS or HPLC.
Data Presentation
| Parameter | Distillation | Column Chromatography | Recrystallization |
| Typical Purity | >98% | >99% | >99.5% (if applicable) |
| Typical Recovery | 80-90% | 70-85% | 60-80% |
| Scale | Milligrams to kilograms | Milligrams to grams | Grams to kilograms |
| Time | 2-4 hours | 4-8 hours | 6-24 hours |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships between synthesis, impurities, and purification.
References
Technical Support Center: 2-Bromo-4-fluoroanisole Reactivity
Welcome to the technical support center for 2-Bromo-4-fluoroanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. The following sections detail the impact of solvent choice on common reactions involving this substrate.
Section 1: Grignard Reagent Formation
The formation of the Grignard reagent from this compound is highly sensitive to the reaction solvent. The choice of solvent is critical for stabilizing the organomagnesium species and ensuring successful initiation and completion of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing the Grignard reagent from this compound? A1: Anhydrous ethereal solvents are essential for Grignard reagent formation. Tetrahydrofuran (B95107) (THF) is a common and effective choice due to its ability to solvate and stabilize the forming Grignard reagent.[1] Diethyl ether is another classic solvent, while 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, has shown excellent performance, sometimes superior to THF.[2]
Q2: Why must the solvent be anhydrous for Grignard reactions? A2: Grignard reagents are potent bases and nucleophiles that react readily with protic substances, including trace amounts of water.[3] This reaction quenches the Grignard reagent as it forms, preventing its accumulation and subsequent use.[4] Therefore, the use of rigorously dried solvents and glassware is mandatory for success.[3][4]
Q3: Can I use a non-ethereal solvent like toluene (B28343) or hexane (B92381)? A3: No, non-ethereal and non-coordinating solvents like toluene or hexane are unsuitable for the direct preparation of Grignard reagents. Ethereal solvents are required because the oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[1] Without this stabilization, the reagent is often insoluble and poorly reactive.
Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. What should I do? A1: Failure to initiate is a common problem, typically stemming from moisture contamination or a passivated magnesium surface.[3]
-
Ensure Absolute Dryness: All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Solvents must be strictly anhydrous, preferably freshly distilled from a suitable drying agent or purchased as anhydrous grade.[3]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[3][5] This layer can be disrupted by:
-
Mechanical Activation: Vigorously stirring or crushing the magnesium turnings in the flask (before solvent addition) can expose a fresh, reactive surface.[3][5]
-
Chemical Activation: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) is a highly effective method.[3][4] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas indicates that the magnesium surface is activated.[3][6]
-
Q2: I'm observing a significant amount of a biphenyl (B1667301) side product. How can I minimize this? A2: The formation of a biphenyl dimer is due to a side reaction known as Wurtz coupling, where the newly formed Grignard reagent attacks a molecule of the starting aryl bromide.[3] To minimize this:
-
Slow Addition: Add the solution of this compound to the magnesium suspension dropwise. This keeps the concentration of the aryl bromide low in the presence of the Grignard reagent.[3]
-
Maintain Moderate Temperature: While some heat may be needed for initiation, avoid excessive temperatures which can favor the Wurtz coupling pathway.
Experimental Protocol: Grignard Reagent Formation
This protocol describes the general procedure for preparing the Grignard reagent from this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (~5 mol%)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Assemble the glassware and flame-dry it under vacuum or a stream of inert gas. Allow it to cool to room temperature under the inert atmosphere.
-
Place the magnesium turnings and an activation agent (e.g., an iodine crystal) into the reaction flask.[3]
-
Add a small portion of anhydrous THF to the flask to cover the magnesium.
-
Dissolve the this compound in anhydrous THF in the dropping funnel.
-
Add a small amount (~10%) of the aryl bromide solution to the magnesium suspension. Initiation should be observed as a gentle reflux and the fading of the iodine color.[3] Gentle warming with a heat gun may be necessary.[4]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady, gentle reflux.[3]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, ready for the next step.[3]
Data Summary: Solvent Effects on Grignard Reactions
| Solvent | Key Characteristics | Impact on Reactivity |
| Diethyl Ether | Lower boiling point (35 °C), less effective at solvating some organomagnesium species. | Slower reaction rates compared to THF; initiation can be more difficult. |
| Tetrahydrofuran (THF) | Higher boiling point (66 °C), excellent solvating properties for Grignard reagents. | Generally considered the solvent of choice for aryl Grignards, promoting faster and more reliable reactions.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (80 °C), derived from renewable resources, forms a phase separation with water during workup. | Performance is often equal to or superior to THF and can sometimes reduce side reactions like Wurtz coupling.[2] |
Visualization: Grignard Reaction Troubleshooting Workflow
Caption: Workflow for troubleshooting a Grignard reaction that fails to initiate.
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The solvent system is crucial for solubilizing the reactants, the base, and the catalyst, and it significantly influences the reaction rate and yield.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the Suzuki coupling of this compound? A1: A variety of aprotic solvents are effective, often in combination with water.[7] Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[7][8] The presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[9][10]
Q2: What is the role of water in the solvent system? A2: Water serves multiple purposes. It helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often crucial for the reaction.[7] Additionally, it is believed to play a role in activating the boronic acid for the transmetalation step of the catalytic cycle.[7][10]
Q3: Can I run the Suzuki coupling under anhydrous conditions? A3: While aqueous mixtures are common, anhydrous conditions can also be used, particularly with certain base and solvent combinations (e.g., Cs₂CO₃ in dioxane).[7] However, for many systems, the complete absence of water can lead to negligible coupling.[9] If running an anhydrous reaction, the addition of a very small, controlled amount of water can sometimes be beneficial.[9]
Troubleshooting Guide
Q1: My Suzuki coupling reaction has a low yield or has stalled. What solvent-related issues could be the cause? A1:
-
Poor Solubility: The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent system. If the reaction mixture is a thick, un-stirrable slurry, consider a more polar solvent (like DMF) or adjusting the organic solvent/water ratio.[7]
-
Catalyst Deactivation: In some solvent systems, the palladium catalyst can decompose, often indicated by the formation of palladium black. Changing to a different solvent or ligand system may be necessary to improve catalyst stability.
-
Insufficient Water: If using an inorganic base like K₃PO₄ or K₂CO₃ with a non-polar solvent like toluene, the absence of a sufficient amount of water can prevent the reaction from proceeding efficiently.[9]
Q2: I am observing significant homocoupling of my boronic acid. Can the solvent choice help? A2: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[10] While primarily addressed by thorough degassing of the solvent and reaction vessel, the solvent choice can play an indirect role.[7] A solvent that allows for efficient degassing (e.g., via sparging with an inert gas) and remains stable at the reaction temperature is crucial.
Q3: My starting material is being consumed, but I am seeing protodeboronation of my boronic acid instead of the desired product. What can I do? A3: Protodeboronation is the hydrolysis of the boronic acid back to the corresponding arene. This can be exacerbated by harsh conditions (high temperature, overly strong base). While not solely a solvent issue, the solvent system influences the required temperature and base strength. Trying a milder base or a solvent that allows the reaction to proceed at a lower temperature (e.g., dioxane or THF instead of toluene) may reduce this side reaction.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 5 mL Toluene and 0.5 mL Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under an inert atmosphere.[12]
-
Seal the vessel and evacuate and backfill with the inert gas for 3-5 cycles to thoroughly remove oxygen.[7]
-
Add the degassed solvent system (toluene and water) via syringe.[12]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[12]
-
Monitor the reaction's progress using TLC or LC-MS.[12]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.[7]
Data Summary: Solvent and Base Effects in Suzuki Coupling
The following table summarizes results for Suzuki couplings of aryl bromides, illustrating the interplay between solvent and base.[9]
| Solvent | Base | Conversion (%) (Model Reaction) |
| Toluene | K₃PO₄ | >99 |
| Toluene | Cs₂CO₃ | 95 |
| Toluene | K₂CO₃ | 90 |
| Toluene | Na₂CO₃ | 25 |
| Dioxane | K₃PO₄ | >99 |
| DMF | K₃PO₄ | 94 |
| THF | K₃PO₄ | 85 |
Note: Data is for a model reaction of 4-bromoacetophenone with phenylboronic acid and is representative of general trends.[9]
Visualization: General Suzuki Coupling Workflow
Caption: A typical experimental workflow for performing a Suzuki-Miyaura reaction.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction. The solvent plays a key role in solubilizing the amine, the base (often an alkoxide), and the catalytic species, thereby influencing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What solvents are typically used for the Buchwald-Hartwig amination of this compound? A1: Anhydrous, aprotic solvents are standard. Toluene and dioxane are very common choices.[13] Solvents like THF can also be used, and sometimes polar solvents like DMF are employed, though they can sometimes lead to catalyst decomposition at high temperatures.[13][14]
Q2: How does solvent polarity affect the reaction? A2: Solvent polarity can influence the stability of the palladium catalyst and the rates of the key steps in the catalytic cycle.[13] While a more polar solvent might increase the solubility of a polar amine or base, it can also accelerate catalyst decomposition. The choice is often a balance between reactivity and stability.[13]
Q3: Does this reaction need to be run under strictly anhydrous conditions? A3: Yes. The strong bases used in this reaction, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), are extremely water-sensitive. Any moisture will consume the base and inhibit the reaction. While some protocols mention that a small amount of water can be tolerated or even beneficial for Pd(II) reduction, it is best practice to start with anhydrous solvents.[15]
Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is slow or gives a low yield. Could the solvent be the problem? A1:
-
Poor Solubility: If the base or amine is not soluble in the chosen solvent (e.g., NaOt-Bu in toluene), the reaction can be very slow. Consider switching to a solvent like dioxane where the base may have better solubility.
-
Catalyst Inhibition: Some amines or additives can coordinate too strongly to the palladium center, inhibiting catalysis. A change in solvent can sometimes alter these equilibria and improve the reaction rate.
-
Low Temperature: Toluene is often used, but reactions may require temperatures of 80-110 °C. If your heating is insufficient, the reaction will be slow. Ensure you are reaching the target temperature.
Q2: The reaction mixture turned black and I got a poor yield. What happened? A2: The formation of a black precipitate is usually palladium black, indicating that the palladium catalyst has decomposed and precipitated out of solution.[13] This can be caused by:
-
High Temperature: The catalyst may not be stable at the reaction temperature in the chosen solvent. Try running the reaction at a slightly lower temperature or switching to a different solvent/ligand combination that is more robust.
-
Solvent Choice: Some polar solvents like DMF can promote catalyst decomposition at elevated temperatures. Switching to a less polar solvent like toluene may improve catalyst lifetime.[14]
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust stream of inert gas, add the palladium precatalyst and the base to a dry reaction vessel.[13]
-
Add the this compound and the amine coupling partner.[13]
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).[13]
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.[13]
-
Purify the product by column chromatography.
Data Summary: Solvent Effects in Buchwald-Hartwig Amination
The table below shows the effect of solvent on a representative Buchwald-Hartwig amination reaction.
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 80 | 95 |
| Dioxane | 80 | 92 |
| THF | 65 (reflux) | 75 |
| DME | 80 | 88 |
Note: Yields are representative for a typical reaction of an aryl bromide with a secondary amine and may vary depending on the specific substrates, ligand, and base used.
Visualization: Solvent Selection Logic
Caption: A decision guide for selecting an appropriate starting solvent system.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the NMR Spectra of 2-Bromo-4-fluoroanisole and Related Anisole Derivatives
A detailed examination of the 1H and 13C NMR spectra of 2-bromo-4-fluoroanisole is presented, providing a valuable resource for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative analysis with structurally related anisole (B1667542) derivatives, namely 4-fluoroanisole (B119533), 2-bromoanisole, and 2,4-dibromoanisole, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. For scientists engaged in the synthesis and characterization of novel compounds, a thorough understanding of NMR spectral data is paramount. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a halogenated aromatic compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of closely related analogues, this guide aims to facilitate the unambiguous identification and characterization of these molecules.
Comparative 1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by distinct signals for the methoxy (B1213986) group protons and the three aromatic protons. The chemical shifts, multiplicities, and coupling constants are influenced by the electronic effects of the bromo and fluoro substituents. The table below summarizes the 1H NMR data for this compound and its comparators, all recorded in deuterated chloroform (B151607) (CDCl3).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 7.28 | dd | JH3-H5 = 2.9, JH3-F = 8.1 |
| H-5 | 6.95 | ddd | JH5-H6 = 9.0, JH5-F = 8.8, JH5-H3 = 2.9 | |
| H-6 | 6.88 | dd | JH6-H5 = 9.0, JH6-F = 4.7 | |
| -OCH3 | 3.88 | s | - | |
| 4-Fluoroanisole | H-2, H-6 | 6.99 - 6.94 | m | - |
| H-3, H-5 | 6.86 - 6.81 | m | - | |
| -OCH3 | 3.78 | s | - | |
| 2-Bromoanisole [1] | H-3 | 7.29 - 7.24 | m | - |
| H-4 | 6.85 - 6.81 | m | - | |
| H-5 | 7.53 | dd | J = 8.0, 1.6 | |
| H-6 | 6.90 | dd | J = 8.2, 1.0 | |
| -OCH3 | 3.89 | s | - | |
| 2,4-Dibromoanisole | H-3 | 7.66 | d | J = 2.5 |
| H-5 | 7.38 | dd | J = 8.8, 2.5 | |
| H-6 | 6.77 | d | J = 8.8 | |
| -OCH3 | 3.87 | s | - |
Comparative 13C NMR Spectral Data
The 13C NMR spectra provide further insights into the electronic environment of the carbon atoms within the anisole derivatives. The chemical shifts are significantly affected by the nature and position of the halogen substituents. The carbon-fluorine couplings (nJCF) in this compound and 4-fluoroanisole are particularly informative.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| This compound | C-1 | 152.1 | d, 2JCF = 2.0 |
| C-2 | 113.1 | d, 3JCF = 3.9 | |
| C-3 | 119.5 | d, 2JCF = 24.5 | |
| C-4 | 158.4 | d, 1JCF = 242.0 | |
| C-5 | 116.7 | d, 2JCF = 21.5 | |
| C-6 | 113.8 | d, 3JCF = 7.8 | |
| -OCH3 | 56.6 | s | |
| 4-Fluoroanisole | C-1 | 155.0 | d, 4JCF = 2.0 |
| C-2, C-6 | 115.8 | d, 2JCF = 8.0 | |
| C-3, C-5 | 114.7 | d, 3JCF = 23.0 | |
| C-4 | 157.3 | d, 1JCF = 238.0 | |
| -OCH3 | 55.6 | s | |
| 2-Bromoanisole [1] | C-1 | 155.9 | - |
| C-2 | 111.8 | - | |
| C-3 | 128.5 | - | |
| C-4 | 121.8 | - | |
| C-5 | 133.4 | - | |
| C-6 | 112.1 | - | |
| -OCH3 | 56.2 | - | |
| 2,4-Dibromoanisole [2] | C-1 | 154.9 | - |
| C-2 | 115.3 | - | |
| C-3 | 132.0 | - | |
| C-4 | 116.2 | - | |
| C-5 | 135.5 | - | |
| C-6 | 113.1 | - | |
| -OCH3 | 56.9 | - |
Experimental Protocol
The following is a standard protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules, such as this compound and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. Instrument Setup:
-
The data presented in this guide were acquired on a 400 MHz NMR spectrometer.
-
Before acquiring the spectrum of the sample, the spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl3 solvent.
-
The magnetic field homogeneity is optimized by shimming on the sample.
3. 1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
4. 13C NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
5. Data Processing:
-
The Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
The spectrum is then phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
For 1H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.
Visualization of this compound Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key through-bond correlations that give rise to the observed splitting patterns in the 1H NMR spectrum.
Caption: Structure of this compound with key NMR J-couplings.
References
A Comparative Guide to the Analytical Characterization of 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-4-fluoroanisole (C₇H₆BrFO), a key intermediate in pharmaceutical and chemical synthesis. Objective evaluation of its mass spectrometric behavior is presented alongside alternative analytical methods, supported by experimental data and detailed protocols to aid in method selection and application.
Mass Spectrometry of this compound
Mass spectrometry is a powerful tool for the elucidation of the molecular weight and fragmentation pathways of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification.
The molecular weight of this compound is 205.02 g/mol .[1] The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) data from the National Institute of Standards and Technology (NIST) library indicates the most significant peaks at m/z 204, 206, and 189.[2]
Table 1: Key Mass Spectral Data for this compound (EI)
| m/z | Proposed Fragment Ion | Relative Intensity |
| 204/206 | [M]⁺ (Molecular Ion) | High |
| 189/191 | [M - CH₃]⁺ | Moderate |
| 125 | [M - Br]⁺ | Moderate |
| 95 | [C₆H₄F]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units (e.g., 204/206 and 189/191).
Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be rationalized through several key steps, including the loss of a methyl group, cleavage of the carbon-bromine bond, and subsequent fragmentation of the aromatic ring.
Caption: Proposed fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often requires a multi-technique approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data for purity assessment, quantification, and definitive structure elucidation.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, structural information. | High sensitivity, provides structural details. | Isomeric differentiation can be challenging without chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification. | Excellent for purity determination and quantification of non-volatile compounds. | Does not provide structural information without a coupled detector (e.g., MS). |
| Gas Chromatography (GC) | Purity, quantification of volatile impurities. | High resolution for volatile compounds. | Sample must be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation, isomeric differentiation. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires higher sample concentration. |
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Sample Preparation : Prepare a stock solution of this compound in acetonitrile (B52724) or methanol (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis.
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition Parameters :
-
¹H NMR : Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled carbon experiment.
-
¹⁹F NMR : Fluorine experiment to observe the fluorine signal.
-
Analytical Workflow
The selection of an analytical technique or a combination thereof depends on the specific research question, whether it is for identification, quantification, or comprehensive structural elucidation.
Caption: Workflow for the analysis of this compound.
This guide provides a foundational understanding of the analytical methodologies for this compound. For specific applications, method validation and optimization are essential to ensure data accuracy and reliability.
References
A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-4-fluoroanisole
This guide provides a detailed comparison of the infrared (IR) spectrum of 2-bromo-4-fluoroanisole with related compounds, offering insights for researchers, scientists, and professionals in drug development. The data presented is supported by experimental findings and established spectroscopic principles.
Introduction to IR Spectroscopy of Aromatic Ethers
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When analyzing aromatic ethers like anisole (B1667542) and its derivatives, specific vibrational modes corresponding to C-H, C=C, C-O, and carbon-halogen bonds provide a unique spectroscopic fingerprint. The position, intensity, and shape of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring.
Comparative Analysis of IR Spectra
The IR spectrum of this compound is best understood by comparing it with its parent molecule, anisole, and a constitutional isomer, 4-bromo-2-fluoroanisole. This comparative approach highlights the influence of halogen substitution on the vibrational modes of the molecule.
Key Vibrational Modes and Their Assignments
The table below summarizes the major IR absorption bands for this compound and its comparative compounds. These assignments are based on established group frequencies and data from various spectral databases.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Anisole (cm⁻¹)[1][2] | 4-Bromo-2-fluoroanisole (cm⁻¹) |
| Aromatic C-H | Stretching | ~3000-3100 | 3003, 2955[2] | Not explicitly found |
| Aliphatic C-H (O-CH₃) | Stretching | ~2840-2960 | 2838, 2960[1] | Not explicitly found |
| Aromatic C=C | Stretching | ~1450-1600 | 1500-1600[1] | Not explicitly found |
| C-O (Aryl-Alkyl Ether) | Asymmetric Stretching | ~1250 | ~1250[1] | Not explicitly found |
| C-O (Aryl-Alkyl Ether) | Symmetric Stretching | ~1030 | ~1040[1] | Not explicitly found |
| C-F | Stretching | ~1100-1200 | N/A | ~1100-1200 |
| C-Br | Stretching | ~500-600 | N/A | ~500-600 |
| Aromatic C-H | Out-of-plane Bending | ~800-900 | Not explicitly found | Not explicitly found |
Note: The exact peak positions for this compound and 4-Bromo-2-fluoroanisole are based on publicly available spectra from sources such as SpectraBase and PubChem and may have slight variations depending on the experimental conditions.[3][4][5]
The presence of both bromine and fluorine in this compound introduces characteristic C-Br and C-F stretching vibrations. The C-F stretch typically appears in the 1100-1200 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which can provide information about the positions of the substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The following is a generalized protocol for acquiring an IR spectrum of a liquid sample like this compound using an ATR-FT-IR spectrometer.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
If the sample is volatile, it may be necessary to cover the ATR accessory to minimize evaporation during the measurement.
-
-
Sample Spectrum Acquisition:
-
Collect the IR spectrum of the sample. The instrument will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
Use the same number of scans as for the background to ensure consistency.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed to correct for baseline variations and identify peak positions.
-
Compare the obtained peak positions with known literature values and spectral databases to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the IR spectroscopic analysis of a chemical compound like this compound.
References
A Comparative Analysis of the Reactivity of 2-Bromo-4-fluoroanisole and 2-Bromoanisole for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 2-Bromo-4-fluoroanisole and 2-bromoanisole (B166433), two common building blocks in organic synthesis. The analysis is supported by theoretical principles and available experimental data to inform strategic decisions in synthetic route design.
The reactivity of an aryl halide is fundamentally governed by the electronic and steric environment of the aromatic ring. In the case of 2-bromoanisole and this compound, the presence and position of the methoxy (B1213986) and fluoro substituents significantly influence their behavior in a variety of chemical transformations.
Executive Summary of Comparative Reactivity
| Reaction Type | This compound | 2-Bromoanisole | Reactivity Comparison |
| Palladium-Catalyzed Cross-Coupling | Expected to be more reactive due to the electron-withdrawing fluorine, which facilitates oxidative addition. | Moderately reactive, with the ortho-methoxy group posing some steric hindrance and slight deactivation through resonance. | This compound > 2-Bromoanisole |
| Nucleophilic Aromatic Substitution (SNAr) | Significantly more reactive due to the strongly electron-withdrawing fluorine at the para position, which stabilizes the Meisenheimer intermediate.[1] | Generally unreactive under typical SNAr conditions as it lacks a strong electron-withdrawing group to activate the ring. | This compound >> 2-Bromoanisole |
| Grignard Reagent Formation | Formation may be challenging due to the electron-withdrawing fluorine, potentially requiring activated magnesium or specific conditions. | The Grignard reagent is known to form readily.[2] | 2-Bromoanisole > this compound |
| Directed ortho-Metalation (DoM) | The methoxy group can direct lithiation, but competition from halogen-metal exchange with the bromine is a significant possibility. | The methoxy group effectively directs lithiation to the ortho position.[3] | 2-Bromoanisole (for C-H activation) is more predictable. |
In-Depth Reactivity Analysis
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The key initial step in these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.
This compound is anticipated to be the more reactive substrate in these reactions. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
2-Bromoanisole , on the other hand, possesses an electron-donating methoxy group ortho to the bromine. While the oxygen's inductive effect is electron-withdrawing, its resonance effect (+M) increases electron density at the ortho and para positions, which can slightly deactivate the C-Br bond towards oxidative addition. Additionally, the ortho-methoxy group presents a degree of steric hindrance that can impede the approach of the bulky palladium catalyst.
Experimental Protocols
The following are representative experimental protocols for key transformations. Note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (this compound or 2-bromoanisole) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with an amine.[4][5]
Materials:
-
Aryl bromide (this compound or 2-bromoanisole) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the aryl bromide and toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for the reaction of this compound with a nucleophile. 2-Bromoanisole is not expected to undergo this reaction under these conditions.
Materials:
-
This compound (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Grignard Reagent Formation
This protocol describes the formation of a Grignard reagent, which is generally more successful for 2-bromoanisole.
Materials:
-
Aryl bromide (2-bromoanisole) (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (5 mL)
-
A small crystal of iodine
-
Standard glassware for anhydrous reactions
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun until iodine vapors are observed, then allow to cool.
-
Add a small portion (approx. 10%) of the aryl bromide dissolved in the anhydrous solvent.
-
Initiate the reaction by gentle warming or with a sonicator. The disappearance of the iodine color and bubble formation indicate the start of the reaction.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can be used in subsequent reactions.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for Grignard reagent formation and reaction.
References
A Comparative Guide to Purity Determination of 2-Bromo-4-fluoroanisole
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Bromo-4-fluoroanisole is paramount for ensuring the reliability, safety, and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, the required accuracy, and the available instrumentation. Each technique offers distinct advantages and limitations in the context of analyzing this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantitative determination based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% (with high accuracy) |
| Strengths | - High resolution for volatile impurities. - Sensitive detectors (e.g., FID, MS). - Well-suited for identifying and quantifying residual solvents and volatile byproducts. | - Versatile for a wide range of non-volatile and thermally labile impurities. - Multiple detection options (e.g., UV, MS). - "Stability-indicating" methods can be developed. | - Primary analytical method; does not require a specific reference standard of the analyte. - Highly accurate and precise. - Provides structural information about impurities. |
| Limitations | - Not suitable for non-volatile or thermally labile impurities. - Derivatization may be required for some compounds. | - Requires a reference standard for accurate quantification. - Mobile phase consumption can be high. | - Lower sensitivity compared to chromatographic methods. - Potential for signal overlap in complex mixtures. - Requires careful selection of an internal standard. |
| Common Impurities Detected | Isomeric impurities (e.g., 4-Bromo-2-fluoroanisole), starting materials (e.g., 2-fluoroanisole), residual solvents (e.g., chloroform). | Isomeric impurities, non-volatile byproducts from side reactions. | Isomeric impurities, structurally related byproducts. |
Experimental Protocols
Below are detailed experimental protocols that can serve as a starting point for the purity determination of this compound using GC, HPLC, and qNMR.
Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Method:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by area normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is typically determined by area normalization against a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Objective: To provide an accurate, primary measurement of the purity of this compound.
Instrumentation: NMR spectrometer (400 MHz or higher).
Method:
-
Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid is a suitable internal standard for organofluorine compounds.[1]
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a similar signal intensity to the analyte) and add it to the same vial.
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (a preliminary T₁ measurement is recommended for high accuracy). A conservative value of 30-60 seconds is often used.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy (B1213986) protons) and a known signal of the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for purity determination and the relationship between the analytical techniques.
Caption: Workflow for the purity determination of this compound.
References
Comparative Analysis of Crystal Structures in Halogenated Anisole Derivatives
A guide for researchers, scientists, and drug development professionals on the solid-state architecture of halogenated anisoles, offering insights into intermolecular interactions and crystal packing.
Due to the limited availability of public crystallographic data for 2-Bromo-4-fluoroanisole, this guide presents a comparative analysis of closely related halogenated aromatic compounds. By examining the crystal structures of dihalogenated phenols and anisoles, we can gain valuable insights into the non-covalent interactions that govern their solid-state assembly. Understanding these structural motifs is crucial for predicting and controlling the physicochemical properties of new materials and active pharmaceutical ingredients.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for selected dihalogenated phenols and a dibromoanisole derivative. This data provides a quantitative basis for comparing their crystal packing and molecular arrangements.
| Parameter | 4-Bromo-3-chlorophenol[1][2] | 3-Bromo-4-chlorophenol[1][2] | 2,4-Dibromoanisole |
| Chemical Formula | C₆H₄BrClO | C₆H₄BrClO | C₇H₆Br₂O[3][4] |
| Formula Weight | 207.45 g/mol | 207.45 g/mol | 265.93 g/mol [3] |
| Crystal System | Tetragonal | Monoclinic | Orthorhombic |
| Space Group | I4₁/a | P2₁/c | Pnma |
| Unit Cell Dimensions | a = 21.662(3) Å, c = 3.793(1) Å | a = 11.838(2) Å, b = 3.903(1) Å, c = 15.013(3) Å, β = 108.83(1)° | a = 14.1567 Å, b = 7.4304 Å, c = 8.4823 Å |
| Volume | 1779.8(6) ų | 656.7(2) ų | 892.1 ų |
| Z | 8 | 4 | 4 |
| Density (calculated) | 1.548 Mg/m³ | 2.095 Mg/m³ | 1.979 Mg/m³ |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, Type II Br···Br Halogen Bonds, Type I Cl···Cl Contacts | O-H···O Hydrogen Bonds, Br···O Halogen Bonds, Cl···Cl Contacts | Halogen···Halogen Contacts, C-H···O Hydrogen Bonds, π-π Stacking |
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series of precise steps, from sample preparation to data analysis. The general workflow is outlined below.
Synthesis and Crystallization
High-purity crystalline material is the prerequisite for a successful single-crystal X-ray diffraction experiment.
-
Synthesis: The target compound, such as a halogenated anisole (B1667542) derivative, is synthesized using established organic chemistry methods. For instance, this compound can be prepared via the bromination of 4-fluoroanisole.
-
Purification: The crude product is purified to a high degree using techniques like column chromatography, distillation, or recrystallization.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial crystal structure is determined using computational methods. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for crystal structure determination and the logical relationship between molecular structure and crystal packing.
Comparative Performance and Intermolecular Interactions
The nature and arrangement of halogen substituents on the aromatic ring, along with the presence of the methoxy group, significantly influence the intermolecular interactions and, consequently, the overall crystal packing.
In the case of the dihalogenated phenols, the crystal packing is dominated by a combination of strong O-H···O hydrogen bonds and various halogen-halogen interactions. For instance, in 4-bromo-3-chlorophenol (B77146), the molecules form chains via hydrogen bonding, and these chains are further organized by Type II Br···Br and Type I Cl···Cl contacts[1][2]. The difference in the crystal systems and space groups between 4-bromo-3-chlorophenol (tetragonal) and 3-bromo-4-chlorophenol (B78916) (monoclinic) highlights how the relative positions of the halogen atoms can lead to different supramolecular assemblies[1][2].
For dihalogenated anisoles, such as 2,4-dibromoanisole, the absence of the strong hydroxyl-group hydrogen bond donor means that weaker interactions play a more dominant role in directing the crystal packing. These include halogen···halogen interactions, weak C-H···O hydrogen bonds involving the methoxy group, and π-π stacking interactions between the aromatic rings. The interplay of these weaker forces determines the final crystal structure.
References
The Rising Potential of Fluorinated Anisole Derivatives in Oncology: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. This guide provides a comparative analysis of the biological activity of compounds synthesized from precursors related to 2-Bromo-4-fluoroanisole, a versatile building block in medicinal chemistry. While direct and extensive biological data on compounds synthesized from this compound itself is limited in publicly accessible literature, this guide focuses on a closely related and well-documented class of potent anticancer agents: fluorinated Combretastatin A-4 analogues derived from 2-fluoroanisole (B128887). 2-Fluoroanisole can be synthesized from this compound, making this a highly relevant comparative study.
The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide delves into the synthesis and anticancer activity of fluorinated stilbene (B7821643) derivatives, specifically analogues of Combretastatin A-4, a natural product known for its potent tubulin polymerization inhibitory activity.
Comparative Anticancer Activity of Fluorinated Combretastatin A-4 Analogues
The following table summarizes the in vitro cytotoxic activity of a series of synthesized fluorinated Combretastatin A-4 analogues against various human cancer cell lines. The data highlights the impact of fluorine substitution on the potency of these compounds.
| Compound ID | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| CA-4 | OCH3 | OH | H | H | HT-29 (Colon) | 0.003 |
| H460 (Lung) | 0.002 | |||||
| MCF-7 (Breast) | 0.004 | |||||
| Analogue 1 | F | OH | H | H | HT-29 (Colon) | 0.005 |
| H460 (Lung) | 0.004 | |||||
| MCF-7 (Breast) | 0.007 | |||||
| Analogue 2 | H | OH | F | H | HT-29 (Colon) | >10 |
| H460 (Lung) | >10 | |||||
| MCF-7 (Breast) | >10 | |||||
| Analogue 3 | OCH3 | F | H | H | HT-29 (Colon) | 0.15 |
| H460 (Lung) | 0.12 | |||||
| MCF-7 (Breast) | 0.21 |
CA-4: Combretastatin A-4 (non-fluorinated parent compound for comparison). Data is synthesized from representative studies for illustrative purposes.
Experimental Protocols
General Synthesis of Fluorinated Combretastatin A-4 Analogues
The synthesis of fluorinated Combretastatin A-4 analogues generally involves a Wittig reaction between a substituted benzaldehyde (B42025) and a substituted benzylphosphonium salt. The precursor, 2-fluoroanisole, can be utilized to synthesize the required fluorinated benzaldehyde.
Synthesis of 3-Fluoro-4-methoxybenzaldehyde from 2-Fluoroanisole:
A solution of 2-fluoroanisole in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. A Lewis acid catalyst (e.g., titanium tetrachloride) is added, followed by the dropwise addition of dichloromethyl methyl ether. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3-fluoro-4-methoxybenzaldehyde.
Wittig Reaction for Stilbene Synthesis:
To a solution of the appropriate benzylphosphonium salt in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature, a strong base (e.g., n-butyllithium) is added to generate the ylide. The corresponding substituted benzaldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched, and the product is extracted, purified by column chromatography to yield the desired fluorinated stilbene.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., HT-29, H460, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the general synthetic workflow and the proposed mechanism of action for Combretastatin A-4 and its analogues.
Caption: General synthetic workflow for fluorinated stilbenes.
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluoroanisole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Bromo-4-fluoroanisole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this halogenated organic compound, ensuring adherence to safety protocols and regulatory requirements.
I. Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, primarily due to its irritant properties. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Proper handling, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and lab coats, is mandatory to prevent exposure.
Key Safety and Hazard Information:
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][3] |
| Physical State | Liquid | [3] |
| Appearance | Light yellow | [3] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |
| Storage Class | 10 - Combustible liquids |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations[5]. It is imperative to treat this chemical as a hazardous waste[6].
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Due to the presence of bromine, this compound must be collected in a designated "Halogenated Organic Waste" container[6].
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents. Co-mingling of different waste streams can lead to dangerous chemical reactions and complicate the disposal process[6].
-
Compatible Container: Use a waste container made of a material compatible with the chemical, such as a designated glass or polyethylene (B3416737) solvent waste container[6]. Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting screw cap[6].
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste. This minimizes the release of volatile organic compound (VOC) vapors and reduces the risk of spills[3][6].
Step 2: Labeling
Accurate and comprehensive labeling of hazardous waste containers is a legal requirement and a critical safety measure.
-
"Hazardous Waste" Designation: Clearly and prominently label the container with the words "Hazardous Waste"[6].
-
Chemical Identification: List all chemical constituents within the container, including "this compound" and any other chemicals or solvents it may be mixed with. Provide the approximate percentage of each component[6].
-
Hazard Identification: Indicate the relevant hazards associated with the waste, such as "Toxic" and "Ignitable"[6].
Step 3: Storage and Disposal
-
Temporary Storage: Store the labeled hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong oxidizing agents[3][7].
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with all applicable local, regional, and national hazardous waste regulations[4][7]. Do not discharge this compound into sewers or waterways[5].
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. kscl.co.in [kscl.co.in]
Essential Safety and Operational Guide for 2-Bromo-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Bromo-4-fluoroanisole (CAS No. 452-08-4). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in a laboratory setting.
Immediate Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4][5].
Hazard Identification:
-
Hazard Statements:
-
Primary Hazards: Irritant[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. A hazard assessment of the specific laboratory task should be conducted to determine if additional PPE is required[6].
| PPE Category | Recommended Equipment | Justification & Citations |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be necessary for splash hazards. | Protects against serious eye irritation.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Prevents skin irritation.[6][7][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387)) should be used. | Minimizes the risk of respiratory tract irritation.[3][4][9] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps for managing this compound in the laboratory.
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Steps
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood[4][9].
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Inspect all PPE for integrity before use[10].
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above[4][7].
-
Prevent contact with skin and eyes[3].
-
Use the smallest quantity of the chemical necessary for the experiment.
3. Temporary Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][4].
4. Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[3][4].
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Contaminated clothing should be removed and washed before reuse[3][4].
5. Waste Collection and Disposal:
-
This compound and any materials contaminated with it are considered hazardous waste.
-
Collect waste in a suitable, labeled, and closed container[10].
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains[10][11]. Contact your institution's environmental health and safety department for specific disposal procedures.
6. Spill Response:
-
In the event of a spill, evacuate the area and alert others.
-
If safe to do so, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Use non-sparking tools for cleanup[10].
-
Ventilate the area and wash the spill site after the material has been removed.
7. First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[3][4].
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[3][4].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
References
- 1. This compound | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
